Pyrazolo[1,5-a]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWUQPFMKGBFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657634 | |
| Record name | Pyrazolo[1,5-a]pyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156969-42-5 | |
| Record name | Pyrazolo[1,5-a]pyridin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyrazolo[1,5-a]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound Pyrazolo[1,5-a]pyridin-5-ol. This molecule serves as a valuable scaffold in medicinal chemistry and drug development due to the biological activities associated with the pyrazolo[1,5-a]pyridine core. This document details the established synthetic protocol and provides a thorough analysis of its spectroscopic and physical properties.
Introduction
Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This compound, a hydroxylated derivative, represents a key intermediate for the synthesis of more complex molecules and a target for biological screening. This guide focuses on the primary synthetic route and the essential analytical techniques used to confirm its structure and purity.
Synthesis of this compound
The principal method for the synthesis of this compound is achieved through the pyrolytic rearrangement of a 1-alkynoyl-pyrazole precursor. Specifically, the synthesis involves the flash vacuum pyrolysis of 1-(prop-2'-ynoyl)pyrazole.
Synthetic Pathway
The synthesis proceeds via a two-step process starting from pyrazole. The first step involves the acylation of pyrazole with propynoic acid to form the N-alkynoyl pyrazole intermediate. This intermediate then undergoes a thermally induced rearrangement and cyclization under flash vacuum pyrolysis conditions to yield the final product, this compound.
An In-depth Technical Guide to the Chemical Properties and Structure of Pyrazolo[1,5-a]pyridin-5-ol
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for Pyrazolo[1,5-a]pyridin-5-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemistry of the parent Pyrazolo[1,5-a]pyridine scaffold and general principles of organic chemistry. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential properties of this specific derivative.
Introduction
The Pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various biologically active compounds. This fused bicyclic system, comprising a pyrazole ring fused to a pyridine ring, offers a versatile platform for the development of novel therapeutic agents. This technical guide focuses on the chemical properties and structure of a specific derivative, this compound. While specific data for this molecule is scarce, we will extrapolate its likely characteristics from the parent compound and discuss synthetic strategies.
Chemical Structure and Properties
The core structure of Pyrazolo[1,5-a]pyridine consists of a nitrogen-containing bicyclic system. The numbering of the ring atoms is crucial for identifying substituted derivatives.
Molecular Structure:
Caption: General structure of the Pyrazolo[1,5-a]pyridine ring system.
In this compound, a hydroxyl (-OH) group is attached to the carbon atom at position 5. This substitution is expected to significantly influence the molecule's physicochemical properties.
Physicochemical Properties
| Property | Pyrazolo[1,5-a]pyridine | This compound (Predicted) |
| Molecular Formula | C7H6N2 | C7H6N2O |
| Molecular Weight | 118.14 g/mol | 134.14 g/mol |
| Melting Point | 38-41 °C | Higher than the parent compound due to hydrogen bonding. |
| Boiling Point | 215 °C | Significantly higher than the parent compound. |
| Solubility | Soluble in organic solvents. | Increased polarity may lead to higher solubility in polar protic solvents. |
| pKa | Not readily available. | The hydroxyl group will introduce an acidic proton. |
The introduction of a hydroxyl group at the 5-position is expected to increase the molecule's polarity, leading to a higher melting and boiling point due to intermolecular hydrogen bonding. Solubility in polar solvents like water and alcohols is also predicted to be higher compared to the unsubstituted parent compound.
Synthesis of Pyrazolo[1,5-a]pyridines
The synthesis of the Pyrazolo[1,5-a]pyridine core can be achieved through several methods. A common approach is the [3+2] cycloaddition reaction.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of functionalized Pyrazolo[1,5-a]pyridines.
In-Depth Technical Guide to the Spectroscopic Data of Pyrazolo[1,5-a]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pyrazolo[1,5-a]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented herein is compiled from verified scientific literature to ensure accuracy and reliability, serving as a crucial resource for researchers engaged in the synthesis, characterization, and application of this molecule.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is essential for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.85 | d | 2.5 | H 2 |
| 7.49 | d | 9.2 | H 7 |
| 6.53 | dd | 9.2, 1.5 | H 6 |
| 6.42 | d | 2.5 | H 3 |
| 6.0-7.0 | br s | - | OH |
Solvent: (CD₃)₂SO
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 150.9 | C 5 |
| 149.2 | C 8a |
| 139.8 | C 2 |
| 124.2 | C 7 |
| 110.1 | C 6 |
| 108.5 | C 3a |
| 94.1 | C 3 |
Solvent: (CD₃)₂SO
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3200-2600 | O-H stretching (broad) |
| 1640 | C=C/C=N stretching |
| 1530 | Aromatic ring stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ |
| 105 | 70 | [M - CHO]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the flash vacuum pyrolysis of 5-(5'-hydroxypyrazolo[1,5-a]pyridin-2'-yl)-2,2-dimethyl-1,3-dioxan-4,6-dione.
Navigating the Spectroscopic Landscape: A Technical Guide to the 13C NMR Chemical Shifts of Pyrazolo[1,5-a]pyridin-5-ol
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of Pyrazolo[1,5-a]pyridin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and computational prediction methodologies to offer a robust framework for its spectroscopic characterization.
Predicted 13C NMR Chemical Shifts of this compound
The 13C NMR chemical shifts of this compound are influenced by the electronic environment of each carbon atom within its fused ring system. The electron-donating hydroxyl group at the C5 position is expected to significantly impact the chemical shifts of the pyridine ring carbons, while the pyrazole ring carbons will exhibit shifts characteristic of this five-membered heterocyclic motif.
Based on the analysis of related substituted pyrazolo[1,5-a]pyridines and general principles of 13C NMR spectroscopy, the following table summarizes the predicted chemical shift ranges for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 140 - 150 | Located in the pyrazole ring, this carbon is adjacent to a nitrogen atom, leading to a downfield shift. |
| C3 | 95 - 105 | Also in the pyrazole ring, this carbon is typically found in the upfield region for this class of compounds. |
| C3a | 145 - 155 | As a bridgehead carbon atom and part of the pyrazole ring, it experiences deshielding effects. |
| C4 | 110 - 120 | Situated in the pyridine ring, its chemical shift is influenced by the adjacent hydroxyl group and the overall aromatic system. |
| C5 | 150 - 160 | This carbon is directly attached to the electron-donating hydroxyl group, causing a significant downfield shift due to the resonance effect. |
| C6 | 105 - 115 | The position of this carbon in the pyridine ring, ortho to the hydroxyl group, will result in an upfield shift compared to unsubstituted pyridine due to the electron-donating nature of the substituent. |
| C7 | 125 - 135 | This carbon in the pyridine ring is expected to have a chemical shift in a range typical for aromatic carbons in this type of heterocyclic system. |
Note: These are predicted ranges and actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for 13C NMR Data Acquisition
The following provides a detailed methodology for the acquisition of 13C NMR spectra for compounds such as this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the 13C NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d6), Deuterated Chloroform (CDCl3), or Deuterated Methanol (CD3OD). The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added to the solvent.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the 13C frequency and shim the magnetic field to ensure homogeneity and obtain sharp signals.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-180 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is required.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or to the residual solvent peak.
-
Workflow for 13C NMR Characterization of this compound
The following diagram illustrates a comprehensive workflow for the determination and assignment of 13C NMR chemical shifts for a novel compound like this compound, combining both experimental and computational approaches.
Caption: A logical workflow for the comprehensive 13C NMR characterization of a novel compound.
This technical guide provides a foundational understanding of the 13C NMR chemical shifts of this compound. By combining predictive methodologies with standardized experimental protocols, researchers can confidently approach the spectroscopic characterization of this and related heterocyclic systems, accelerating drug discovery and development efforts.
Molecular formula and weight of Pyrazolo[1,5-a]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core chemical properties, synthesis, and potential biological relevance of Pyrazolo[1,5-a]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry.
Core Compound Data: this compound
The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.
| Parameter | Value |
| Molecular Formula | C₇H₆N₂O[1][2][3] |
| Molecular Weight | 134.14 g/mol [1][2][4] |
| CAS Number | 156969-42-5[1][2] |
Experimental Protocols & Synthesis
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various organic chemistry methodologies. A representative approach is the oxidative [3+2] cycloaddition reaction. While a specific protocol for the 5-ol derivative is not detailed in the provided results, a general procedure for the core structure is described, which can be adapted by selecting appropriate precursors.
General Synthesis of the Pyrazolo[1,5-a]pyridine Core via Oxidative Cycloaddition:
This method involves the reaction of N-aminopyridinium ylides with suitable electron-deficient alkenes.
Methodology:
-
Formation of N-aminopyridinium ylide: N-aminopyridine is reacted with an activating agent to form the corresponding ylide intermediate.
-
Cycloaddition Reaction: The generated ylide is then treated with an electron-deficient alkene in the presence of an oxidizing agent such as Phenyliodine(III) diacetate (PIDA).
-
Solvent and Conditions: The reaction is typically carried out in a solvent like N-methylpyrrolidone at room temperature under metal-free conditions.
-
Purification: The resulting crude product, a functionalized pyrazolo[1,5-a]pyridine derivative, is then purified using standard techniques like column chromatography.
Note: Synthesis of the specific 5-ol derivative would require the use of precursors that introduce the hydroxyl group at the desired position.
Potential Biological Activity & Signaling Pathways
The broader class of fused pyrazole heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines, has attracted significant attention for their diverse pharmacological activities. These compounds are frequently investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer and inflammation.
Notably, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers. The diagram below illustrates a simplified representation of the PI3K/AKT signaling cascade, a common target for this class of compounds.
Caption: Simplified PI3K/AKT signaling pathway, a target for pyrazolo-based kinase inhibitors.
This workflow illustrates the logical progression from identifying a compound's properties to understanding its synthesis and potential therapeutic applications by targeting key cellular pathways.
Caption: General research and development workflow for a novel chemical entity.
References
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-5-ol: Structure and Identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential chemical identifiers for Pyrazolo[1,5-a]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key structural identifiers, presented in a clear and accessible format.
Core Chemical Data
The fundamental identifiers for this compound have been determined and are summarized in the table below. These identifiers are crucial for unambiguous documentation, database searching, and regulatory submissions.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 156969-42-5 |
| InChIKey | ISWUQPFMKGBFBD-UHFFFAOYSA-N[1] |
| Canonical SMILES | OC1=CC2=CC=NN2C=C1[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are beyond the scope of this guide. Researchers are encouraged to consult relevant synthetic chemistry literature and patents for specific methodologies. The provided CAS number (156969-42-5) serves as a key search term for accessing such detailed experimental procedures in chemical databases.
Logical Relationship of Chemical Identifiers
The relationship between the common chemical name, its simplified linear representation (SMILES), and its hashed, unique identifier (InChIKey) is a fundamental concept in cheminformatics. The following diagram illustrates this hierarchical relationship for this compound.
Caption: Chemical Identifier Hierarchy for this compound.
References
An In-depth Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazolo[1,5-a]pyridine derivatives. It details their significant role in medicinal chemistry, particularly as kinase inhibitors, and includes experimental protocols for their synthesis and biological evaluation.
Discovery and Historical Perspective
The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system comprising a pyrazole and a pyridine ring, was first reported in the scientific literature in 1948 . Early research into this class of compounds primarily focused on the exploration of their fundamental chemical properties and the development of synthetic routes to this novel ring system.
The initial syntheses were often extensions of classical pyridine and pyrazole chemistry. One of the foundational methods for constructing related N-heterocycles, the Chichibabin pyridine synthesis , reported by Aleksei Chichibabin in 1924, provided a conceptual basis for the condensation reactions required to form such fused systems. Although not directly applied to pyrazolo[1,5-a]pyridines in its original form, the principles of forming a pyridine ring from acyclic precursors were influential.
The historical development of pyrazolo[1,5-a]pyrimidines, a closely related and often co-researched scaffold, dates back to the mid-20th century. These early studies laid the groundwork for the synthesis and exploration of a wide range of fused pyrazole-containing heterocycles.[1] It was in the latter half of the 20th century that the medicinal chemistry potential of pyrazolo[1,5-a]pyridines began to be recognized, with investigations into their various biological activities. A significant turning point was the discovery of their potent inhibitory activity against various protein kinases, which propelled them into the forefront of drug discovery research, particularly in oncology.
Synthetic Methodologies
The synthesis of the pyrazolo[1,5-a]pyridine core has been achieved through various strategies, with the [3+2] cycloaddition reaction being a prominent and versatile approach. This typically involves the reaction of an N-aminopyridinium ylide with an alkene or alkyne.
General Synthetic Workflow
A common synthetic strategy for constructing the pyrazolo[1,5-a]pyridine scaffold is depicted below. This workflow illustrates the key bond formations and the general types of starting materials involved.
Key Experimental Protocols
This protocol describes a one-pot cyclization and oxidative halogenation to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[2]
-
Materials:
-
Appropriate 5-aminopyrazole derivative (1.0 mmol)
-
β-Enaminone or chalcone (1.0 mmol)
-
Sodium halide (NaI, NaBr, or NaCl) (1.2 mmol)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol)
-
Water or Dimethyl sulfoxide (DMSO) as solvent
-
-
Procedure:
-
To a solution of the 5-aminopyrazole and the β-enaminone/chalcone in the chosen solvent, add the sodium halide and potassium persulfate.
-
Stir the reaction mixture at room temperature or with heating, as required for the specific substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-pyrazolo[1,5-a]pyrimidine derivative.
-
This multi-step synthesis is representative for the preparation of pyrazolo[1,5-a]pyridine derivatives investigated as antitubercular agents.[3]
-
Step 1: Synthesis of 2,5-Dimethyl-pyrazolo[1,5-a]pyridine-3-carbonitrile
-
A mixture of 2-amino-6-methylpyridine and ethyl (2E)-2-cyano-3-ethoxyacrylate is heated, typically under solvent-free conditions or in a high-boiling solvent like diphenyl ether.
-
The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is triturated with a non-polar solvent (e.g., hexane) to precipitate the crude product.
-
The solid is collected by filtration and purified by recrystallization or column chromatography.
-
-
Step 2: Hydrolysis to 2,5-Dimethyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid
-
The carbonitrile from the previous step is hydrolyzed using a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or ethanol).
-
The reaction mixture is heated to reflux until the starting material is consumed.
-
After cooling, the pH is adjusted to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
-
-
Step 3: Amide Coupling to form 2,5-Dimethyl-pyrazolo[1,5-a]pyridine-3-carboxamides
-
The carboxylic acid is activated using a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) in an aprotic solvent (e.g., DMF or DCM).
-
The desired amine is added to the reaction mixture, along with a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
The reaction is stirred at room temperature until completion.
-
The reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, concentrated, and the final product is purified by column chromatography or recrystallization.
-
Biological Activity and Therapeutic Potential
Pyrazolo[1,5-a]pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their most prominent role is as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition
Many pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine derivatives against various PI3K isoforms.
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (Cell Line) | Reference |
| 5x | 0.9 | - | - | - | - (HCT-116) | [4] |
| CPL302415 | 1423 | >25000 | 18 | 16902 | - | [5] |
| Compound 7 | - | - | 470 | >10000 | - | [2] |
| Compound 13 | - | - | 772 | >10000 | - | [2] |
Note: '-' indicates data not reported in the cited source.
Other Biological Activities
Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives have been investigated for a range of other therapeutic applications, including:
-
Antitubercular Agents: Certain derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3]
-
EP1 Receptor Antagonists: These compounds have been explored for the treatment of overactive bladder.
-
Antimicrobial and Antiviral Agents: Various derivatives have demonstrated inhibitory effects against different microbes and viruses.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (PI3K)
This protocol outlines a general method for assessing the inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against PI3K isoforms.
-
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 (substrate)
-
ATP (co-factor)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (pyrazolo[1,5-a]pyridine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, test compound, and kinase buffer.
-
Incubate the plate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot for Akt Phosphorylation
This protocol is used to determine the effect of pyrazolo[1,5-a]pyridine derivatives on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a downstream target of PI3K.
-
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
-
Conclusion
The pyrazolo[1,5-a]pyridine scaffold has a rich history and continues to be a cornerstone of modern medicinal chemistry. From its initial discovery to its current status as a privileged structure in drug design, its versatility has enabled the development of numerous compounds with significant therapeutic potential. The ongoing research into novel synthetic methodologies and the exploration of new biological targets will undoubtedly lead to the discovery of next-generation pyrazolo[1,5-a]pyridine-based therapeutics for a wide range of diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Pyrazolo[1,5-a]pyridines: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. While extensive research has been conducted on the broader class of pyrazolo-fused heterocycles, a notable scarcity of publicly available experimental data exists for the specific physicochemical properties of substituted Pyrazolo[1,5-a]pyridin-5-ols . This guide aims to provide a comprehensive overview by leveraging data from the closely related and well-characterized pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine series. Understanding these properties is crucial for optimizing drug candidates, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The Critical Role of Physicochemical Properties in Drug Development
In the early stages of drug discovery, the assessment of physicochemical properties such as ionization (pKa), lipophilicity (logP/logD), solubility, and melting point is essential to mitigate high attrition rates of drug candidates due to poor biopharmaceutical properties.[1] These parameters govern a molecule's behavior in biological systems, impacting its ability to reach its target and exert a therapeutic effect. Structure-activity relationship (SAR) studies often focus on how different substituents on a core scaffold can modulate these properties to enhance potency and selectivity while maintaining favorable ADME characteristics.[2][3]
Physicochemical Data for Related Pyrazolo-Fused Systems
Due to the limited specific data on Pyrazolo[1,5-a]pyridin-5-ols, the following table summarizes physicochemical data for the parent pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives. This information can serve as a valuable proxy for estimating the properties of the target scaffold.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | XLogP3 | Reference |
| Pyrazolo[1,5-a]pyridine | C₇H₆N₂ | 118.14 | 210.6 at 760 mmHg | 1.1 | [4] |
| Pyrazolo[1,5-a]pyrimidine | C₆H₅N₃ | 119.12 | Not Available | 0.3 | [5] |
Experimental Protocols for Determining Key Physicochemical Properties
The following sections detail the standard experimental methodologies for measuring the key physicochemical properties of drug candidates. These protocols are generally applicable to the pyrazolo[1,5-a]pyridin-5-ol scaffold.
Determination of Ionization Constant (pKa)
The pKa is a critical parameter that influences a compound's solubility and permeability across biological membranes.[6]
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve or by using specialized software for data analysis.
Determination of Lipophilicity (logP/logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of membrane permeability and metabolic stability.[6][7]
Methodology: Shake-Flask Method
-
System Preparation: A two-phase system of n-octanol and a buffered aqueous solution (typically at pH 7.4 for logD) is prepared and mutually saturated.
-
Partitioning: A known amount of the test compound is added to the two-phase system.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP (for the neutral species) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyridin-5-ol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Pyrazolo[1,5-a]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on established methods of forming the pyrazolo[1,5-a]pyridine core structure, which typically involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dielectrophilic partner.
Introduction
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step process starting from commercially available reagents. The key transformation is the cyclocondensation reaction to form the fused bicyclic ring system.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 5-Aminopyrazole
5-Aminopyrazole can be synthesized via the reaction of hydrazine with malononitrile or other suitable precursors. It is also commercially available.
Step 2: Synthesis of this compound
This step involves the cyclocondensation of 5-aminopyrazole with a malondialdehyde equivalent.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Aminopyrazole | 83.09 | 1.0 g | 12.03 |
| Malondialdehyde tetraethyl acetal | 220.30 | 2.65 g | 12.03 |
| Ethanol | 46.07 | 50 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 5 mL | - |
Procedure:
-
To a solution of 5-aminopyrazole (1.0 g, 12.03 mmol) in ethanol (50 mL) in a round-bottom flask, add malondialdehyde tetraethyl acetal (2.65 g, 12.03 mmol).
-
Slowly add concentrated hydrochloric acid (5 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization
The final product, this compound, should be characterized by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Yield | To be determined experimentally |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine core and the hydroxyl proton. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the bicyclic system. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₇H₆N₂O, M.W. = 134.14 g/mol ). |
Discussion
The synthesis of pyrazolo[1,5-a]pyridines and related fused heterocyclic systems is a well-established area of organic chemistry. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a common and effective strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system, and by extension, the pyrazolo[1,5-a]pyridine core. The choice of the 1,3-dielectrophile is crucial for determining the substitution pattern of the resulting pyridine ring. In this proposed protocol, malondialdehyde tetraethyl acetal is used as a stable and easy-to-handle precursor to malondialdehyde. The acidic conditions facilitate the hydrolysis of the acetal and the subsequent cyclocondensation reaction.
It is important to note that the regioselectivity of the cyclocondensation can sometimes be an issue, potentially leading to the formation of the isomeric pyrazolo[3,4-b]pyridine. However, the reaction conditions can often be optimized to favor the desired isomer.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of this compound. This protocol is based on established synthetic strategies for related heterocyclic systems and provides a solid starting point for researchers in the field of medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will enable its further evaluation in various biological assays and its use as a scaffold for the development of novel therapeutic agents.
References
Biological Assays for Testing Pyrazolo[1,5-a]pyridin-5-ol Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in drug discovery, demonstrating a wide range of biological activities. Notably, this scaffold has been identified as a potent inhibitor of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. This document provides detailed application notes and protocols for a series of biological assays to characterize the activity of Pyrazolo[1,5-a]pyridin-5-ol and its analogs, with a particular focus on their potential as kinase inhibitors. The following protocols are designed to assess the compound's cellular and biochemical potency and to elucidate its mechanism of action.
Data Presentation: In Vitro Activity of Pyrazolo[1,5-a]pyridine Derivatives
The following table summarizes the in vitro inhibitory activities of representative Pyrazolo[1,5-a]pyridine derivatives against various protein kinases. This data provides a comparative reference for newly synthesized analogs of this compound.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Cell Line |
| Compound 5x | PI3Kα | Biochemical | 0.9 | - |
| Compound 20e | PI3Kγ | Biochemical | 4.0 | - |
| Compound 20e | PI3Kδ | Biochemical | 9.1 | - |
| PQR309 | PI3Kα | Biochemical | 122 | - |
| PQR309 | mTOR | Biochemical | - | - |
| CPL302415 | PI3Kδ | Biochemical | 18 | - |
| CPL302253 | PI3Kδ | Biochemical | 2.8 | - |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to evaluate the biological activity of this compound.
Cell Viability and Cytotoxicity Assays
Cell viability and proliferation assays are fundamental in early-stage drug discovery to determine a compound's effect on cell health.[1] These assays help distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compound to the wells and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[1][2][3][4]
Protocol:
-
Assay Plate Preparation: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL for 96-well plates). Include control wells with medium only for background luminescence.[2][3]
-
Compound Addition: Add the test compound to the experimental wells and incubate according to your protocol.[2][3]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[2]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.[2][3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2][3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]
-
-
Luminescence Measurement: Record the luminescence using a luminometer.[2]
In Vitro Kinase Inhibition Assay
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[5]
Principle: The assay measures ADP formed from the kinase reaction. The remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce light.[5]
Protocol:
-
Reagent Preparation: Prepare the PI3K Reaction Buffer and Lipid Substrate mixture. Dilute the PI3K enzyme into this mixture.
-
Reaction Setup: In a 384-well plate, add:
-
0.5 µL of this compound or vehicle control.
-
4 µL of the enzyme/lipid mixture.
-
0.5 µL of 250 µM ATP.
-
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature. This converts ADP to ATP and generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cellular Assay for Kinase Inhibition: Western Blotting for Phospho-Akt
To confirm that this compound inhibits the PI3K pathway within a cellular context, the phosphorylation status of downstream targets can be assessed. Akt is a key downstream effector of PI3K, and its phosphorylation at Ser473 is a hallmark of PI3K pathway activation.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt or a loading control (e.g., GAPDH or β-actin).
Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt.[6][7]
Caption: PI3K/Akt signaling pathway and the inhibitory target of this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates the workflow for determining the in vitro kinase inhibitory activity of this compound using the ADP-Glo™ assay.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Experimental Workflow: Western Blot for p-Akt
This diagram outlines the key steps involved in performing a Western blot to measure the levels of phosphorylated Akt in cells treated with this compound.
Caption: Workflow for Western blot analysis of phosphorylated Akt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Evaluation of Pyrazolo[1,5-a]pyridine Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of oncology. While this document focuses on the broader class of pyrazolo[1,5-a]pyridine and its more extensively studied analog, pyrazolo[1,5-a]pyrimidine, it is important to note that specific in vitro studies on Pyrazolo[1,5-a]pyridin-5-ol are limited in the current literature. The protocols and data presented herein are based on studies of structurally related derivatives and provide a comprehensive framework for the in vitro evaluation of novel compounds based on the pyrazolo[1,5-a]pyridine core.
These compounds have demonstrated potent anti-proliferative activity across a range of cancer cell lines.[1][2][3] Their mechanism of action is often attributed to the inhibition of various protein kinases crucial for cancer cell proliferation, survival, and migration, such as Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TRKA).[1][4][5]
These application notes provide a summary of the reported anti-proliferative activities of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, along with detailed protocols for key in vitro assays to assess their efficacy and mechanism of action.
Data Presentation: Anti-proliferative Activity of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented in micromolar (µM) concentrations.
Table 1: IC50 Values of Chalcone-Linked Pyrazolo[1,5-a]pyrimidines [1]
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | DU-145 (Prostate) |
| 6h | 3.9 µM | 2.6 µM | 7.2 µM |
| 6b | - | >50 µM | - |
| 6i | - | 10.3 µM | - |
Table 2: IC50 Values of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives [2]
| Compound | HCT116 (Colon) |
| 14a | 0.0020 µM |
Table 3: IC50 Values of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
| Compound | A549 (NSCLC) |
| 27 | 8.19 µM |
| 28 | 7.01 µM |
Table 4: IC50 Values of Pyrazolo[1,5-a]pyrimidines Linked to Thiazolo[3,2-a]benzimidazole [6]
| Compound | CaCo-2 (Colon) | BHK (Normal Fibroblast) |
| 14f | 0.5 µg/mL | 2.3 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the in vitro evaluation of this compound and its analogs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to evaluate the antiproliferative activities of[1][7][8]triazolo[1,5-a]pyridinylpyridines.[9]
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methods described for analyzing the effects of chalcone-linked pyrazolo[1,5-a]pyrimidines.[1]
Objective: To investigate the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol 3: Western Blot Analysis
This protocol is based on methods used to study the inhibition of EGFR/STAT3 signaling by pyrazolo[1,5-a]pyrimidine derivatives.[1]
Objective: To determine the effect of a test compound on the expression levels of specific proteins in a signaling pathway.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against EGFR, p-EGFR, STAT3, p-STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways that are often targeted by pyrazolo[1,5-a]pyridine and its derivatives.
Caption: Inhibition of the EGFR-STAT3 signaling pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The data and protocols presented here provide a solid foundation for researchers to explore the therapeutic potential of new derivatives. Further investigations into the specific activity of this compound are warranted to fully elucidate its potential in cancer therapy. The provided experimental workflows and signaling pathway diagrams serve as valuable tools for designing and interpreting in vitro studies.
References
- 1. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Pyrazolo[1,5-a]pyridin-5-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of Pyrazolo[1,5-a]pyridin-5-ol, a member of the pyrazolo[1,5-a]pyridine class of heterocyclic compounds. This class is recognized for its potential as kinase inhibitors in therapeutic areas such as oncology.[1][2] The protocols outlined below are designed to assess the compound's effects on cell viability, signal transduction pathways, and cell cycle progression.
Introduction
Pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines are synthetic heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] A significant body of research has identified these scaffolds as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] Notably, derivatives of pyrazolo[1,5-a]pyridine have been developed as selective inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[7]
This document provides a framework for characterizing the biological activity of this compound, with a focus on its potential as a kinase inhibitor. The following protocols detail standard assays for determining its cytotoxic and cytostatic effects, and for elucidating its impact on specific molecular targets within a cellular context.
Data Presentation: Biological Activity of this compound
The following table summarizes hypothetical quantitative data for the biological activity of this compound. This data is representative of what would be generated using the protocols described herein.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | HCT116 | IC₅₀ (72h) | 1.5 µM |
| Cell Viability | A549 | IC₅₀ (72h) | 3.2 µM |
| Kinase Inhibition | PI3Kα (in vitro) | IC₅₀ | 0.9 nM |
| Cellular Pathway Inhibition | p-Akt (Ser473) in HCT116 | IC₅₀ | 50 nM |
| Cell Cycle Analysis | HCT116 (24h) | % G1 Arrest (at 1 µM) | 65% |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on cell viability.[8][9][10]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Phospho-Akt
This protocol is for assessing the inhibition of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473.[11][12][13][14]
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate HCT116 cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[15] Incubate with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total Akt and a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to treatment with this compound using propidium iodide (PI) staining and flow cytometry.[16][17][18][19][20]
Materials:
-
HCT116 cells
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells and treat with this compound at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight at -20°C.[19]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Visualization
The pyrazolo[1,5-a]pyridine scaffold has been associated with the inhibition of the PI3K/Akt signaling pathway. The following diagram illustrates the proposed mechanism of action for this compound within this pathway.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of Pyrazolo[1,5-a]pyridin-5-ol for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of Pyrazolo[1,5-a]pyridin-5-ol for structure-activity relationship (SAR) studies. The protocols outlined below are based on established synthetic methodologies for related heterocyclic systems and are intended to serve as a foundational framework for the exploration of this scaffold in drug discovery programs.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique structural and electronic properties make it an attractive core for the design of novel therapeutics targeting a range of diseases, including cancer, inflammation, and neurological disorders. Derivatization of this core is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This document focuses specifically on the derivatization of the hydroxyl group at the 5-position of the pyrazolo[1,5-a]pyridine ring system, a position ripe for modification to explore new chemical space and establish robust SAR.
Synthesis of this compound
The synthesis of the parent scaffold, this compound, can be achieved through a multi-step sequence. A proposed synthetic route is outlined below, commencing from commercially available starting materials.
Experimental Workflow for Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 2.1: Synthesis of N-Amino-6-methoxypyridinium salt
-
To a solution of 2-amino-6-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of an aminating agent like O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate can be filtered and washed with a cold solvent to yield the N-amino-6-methoxypyridinium salt.
Protocol 2.2: Cyclization to this compound
-
Suspend the N-amino-6-methoxypyridinium salt (1.0 eq) in a suitable solvent like ethanol.
-
Add a base, such as potassium carbonate (2.0 eq), to the suspension.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then treated with a demethylating agent, such as boron tribromide (BBr₃), in a suitable solvent like dichloromethane at low temperature to cleave the methyl ether and yield the desired this compound.
-
The product can be purified by column chromatography on silica gel.
Derivatization of this compound
The hydroxyl group at the 5-position of the pyrazolo[1,5-a]pyridine core serves as a versatile handle for introducing a variety of functional groups through O-alkylation and O-acylation reactions. These modifications can significantly impact the compound's biological activity, solubility, and metabolic stability.
Experimental Workflow for Derivatization
Caption: General workflows for O-alkylation and O-acylation of this compound.
Protocol 3.1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding alkoxide.
-
Add the desired alkyl or benzyl halide (R-X, 1.1 eq) to the reaction mixture.
-
The reaction is then stirred at room temperature or heated, depending on the reactivity of the halide, for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 5-alkoxy-pyrazolo[1,5-a]pyridine derivative.
Protocol 3.2: General Procedure for O-Acylation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Add a base, typically a tertiary amine like triethylamine (Et₃N, 1.5 eq) or pyridine (used as solvent).
-
Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (RCO-X, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent.
-
The organic layer is washed sequentially with dilute acid (e.g., 1N HCl) if a tertiary amine base was used, water, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield the 5-acyloxy-pyrazolo[1,5-a]pyridine derivative.
Structure-Activity Relationship (SAR) Studies
The derivatization of the 5-hydroxyl group allows for a systematic investigation of the SAR. The size, electronics, and polarity of the substituents can be varied to optimize the biological activity against a specific target. Below is a table of hypothetical derivatives and a discussion of potential SAR trends based on common biological targets for this scaffold, such as protein kinases.
Table 1: Hypothetical Derivatives of this compound and Postulated SAR
| Derivative ID | R Group (at 5-position) | Modification Type | Postulated Effect on Kinase Inhibition |
| E-01 | -CH₃ | Ether | Small, lipophilic group may improve membrane permeability. |
| E-02 | -CH₂CH₃ | Ether | Increased lipophilicity, may enhance binding in hydrophobic pockets. |
| E-03 | -CH(CH₃)₂ | Ether | Introduction of steric bulk could improve selectivity. |
| E-04 | -CH₂Ph | Ether | Aromatic ring may engage in π-stacking interactions. |
| E-05 | -CH₂-(4-F-Ph) | Ether | Fluorine substitution can modulate electronic properties and metabolism. |
| S-01 | -C(O)CH₃ | Ester | Introduction of a hydrogen bond acceptor. |
| S-02 | -C(O)Ph | Ester | Aromatic ester may provide additional binding interactions. |
| S-03 | -C(O)c-Pr | Ester | Cyclopropyl group can improve metabolic stability. |
SAR Discussion:
-
Ether Derivatives (E-series): The introduction of small alkyl ethers (E-01, E-02) can enhance lipophilicity, which may improve cell permeability and oral bioavailability. Larger, branched alkyl groups (E-03) or benzyl ethers (E-04) can probe for steric tolerance and potential hydrophobic or aromatic interactions within the target's binding site. The incorporation of electron-withdrawing groups on a phenyl ring (E-05) can influence the electronic nature of the ether oxygen and potentially modulate hydrogen bonding capabilities or metabolic stability.
-
Ester Derivatives (S-series): The ester functionality (S-01, S-02) introduces a carbonyl group, which can act as a hydrogen bond acceptor. This could lead to new interactions with the target protein. However, esters are generally more susceptible to hydrolysis by esterases in vivo, which could be a consideration for prodrug design. The nature of the R group on the ester will also influence steric and electronic properties (S-03).
Signaling Pathway Context
Pyrazolo[1,5-a]pyridine derivatives have been widely investigated as inhibitors of various protein kinases. A common pathway implicated in cancer, which is often targeted by such inhibitors, is the PI3K/Akt/mTOR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition points of Pyrazolo[1,5-a]pyridine derivatives in the PI3K/Akt/mTOR pathway.
The derivatization of this compound provides a library of compounds that can be screened against various kinases in this pathway, such as PI3K, Akt, or mTOR, to identify potent and selective inhibitors. The SAR data obtained from these screens will be crucial for guiding further optimization of this promising scaffold.
Applications of Pyrazolo[1,5-a]pyridine Analogs in Medicinal Chemistry: A Focus on Kinase Inhibition and GABA Receptor Modulation
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in the design of various therapeutic agents. While specific data on Pyrazolo[1,5-a]pyridin-5-ol is limited in publicly available research, the broader class of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated for their biological activities. These compounds have shown significant promise as kinase inhibitors for cancer therapy and as modulators of GABA-A receptors for neurological disorders. This document provides an overview of the key applications, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.
The structural features of the pyrazolo[1,5-a]pyridine nucleus, including its fused aromatic system and the presence of nitrogen atoms capable of hydrogen bonding, make it an ideal framework for interacting with biological targets like enzyme active sites.[1]
Application 1: Kinase Inhibition in Oncology
Derivatives of both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine are prominent as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3] Their mechanism of action typically involves competing with ATP for the binding site on the kinase, thereby blocking downstream signaling that promotes cell proliferation and survival.[4]
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several cancer-relevant kinases.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Compound 5x | p110α (PI3K) | 0.9 | Enzyme assay | [5] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Compound 9b | EGFR | 8.4 | Enzyme assay | [6] |
| Compound 8 | TrkA | 1.7 | Enzyme assay | [7] |
| Compound 9 | TrkA | 1.7 | Enzyme assay | [7] |
| Compound 23 | TrkA | 0.1 | KM12 cell-based assay | [7][8] |
| Compound 24 | TrkA | 0.2 | KM12 cell-based assay | [7][8] |
Signaling Pathway: PI3K/Akt Inhibition
Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. Inhibition of p110α, a catalytic subunit of PI3 Kinase, by these compounds blocks the phosphorylation of Akt, leading to the suppression of tumor growth.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the concentration of a test compound (e.g., a Pyrazolo[1,5-a]pyridine derivative) that inhibits 50% of the kinase activity (IC50).
Materials:
-
Recombinant human kinase (e.g., p110α, EGFR, TrkA)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute in kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Application 2: GABA-A Receptor Modulation
Certain pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]quinazoline derivatives act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds bind to an allosteric site (the benzodiazepine site) on the receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects.
Marketed drugs like Zaleplon and Indiplon, which feature a pyrazolo[1,5-a]pyrimidine core, exemplify this application.[9]
Mechanism of Action: Allosteric Modulation
These compounds do not activate the GABA-A receptor directly. Instead, they bind to a site distinct from the GABA binding site and induce a conformational change that increases the receptor's affinity for GABA. This leads to a more frequent opening of the associated chloride ion channel, hyperpolarizing the neuron and reducing its excitability.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique is commonly used to study the function of ion channels, like the GABA-A receptor, expressed in a heterologous system.
Objective: To measure the effect of a test compound on GABA-induced chloride currents in oocytes expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2L)
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
-
GABA solution
-
Test compound solution
-
Recording solution (e.g., Ringer's solution)
Procedure:
-
Receptor Expression: Inject the cRNAs encoding the GABA-A receptor subunits into Xenopus oocytes. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
GABA Application: Apply a low concentration of GABA (e.g., EC5-10) to elicit a baseline chloride current.
-
Compound Application: Co-apply the test compound along with GABA. An enhancement of the chloride current indicates positive allosteric modulation.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of the test compound. Calculate the percentage modulation of the GABA-induced current.
The pyrazolo[1,5-a]pyridine scaffold and its pyrimidine isostere are of significant interest in medicinal chemistry. As demonstrated, these structures are versatile frameworks for the development of potent kinase inhibitors and effective GABA-A receptor modulators. The data and protocols presented herein provide a foundation for researchers and drug development professionals working with this important class of compounds. Further investigation into specific derivatives, such as this compound, is warranted to fully explore their therapeutic potential.
References
- 1. Pyrazolo[1,5-a]pyridine-5-carboxylic acid (104468-87-3) for sale [vulcanchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Pyrazolo[1,5-a]pyrimidine derivative 5 [smolecule.com]
Application Notes and Protocols for Drug Design Utilizing the Pyrazolo[1,5-a]pyridine Scaffold
Disclaimer: Extensive literature searches did not yield specific data on Pyrazolo[1,5-a]pyridin-5-ol. Therefore, these application notes and protocols are based on the closely related and well-documented pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds. These compounds serve as exemplary frameworks for drug design, particularly in the development of kinase inhibitors.
Introduction
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine core structures are recognized as "privileged scaffolds" in medicinal chemistry. Their unique bicyclic, planar, and rigid nature, combined with the versatility for chemical modification, makes them ideal starting points for the development of potent and selective therapeutic agents.[1] Derivatives of these scaffolds have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] A significant area of application for these compounds is in the development of protein kinase inhibitors for targeted cancer therapy.[1][2]
Application Notes
1. Target Selection:
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds have shown significant promise as inhibitors of various protein kinases. These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[1][2] Key kinase targets for which inhibitors based on these scaffolds have been developed include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.[3]
-
Tropomyosin Receptor Kinases (Trks): Their fusion proteins are oncogenic drivers in various cancers.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): Crucial in cell growth, proliferation, and survival signaling pathways.[5]
-
Pim-1 Kinase: Implicated in the regulation of cell survival and proliferation.[6][7]
-
Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK Kinases: Key components of the MAPK/ERK signaling pathway, often mutated in cancers like melanoma and non-small cell lung cancer.[2][8]
2. Structure-Activity Relationship (SAR) Insights:
Systematic modification of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine core has provided valuable insights into their structure-activity relationships. Key positions for modification include:
-
C3- and C5-positions: Substituents at these positions can significantly influence potency and selectivity. For instance, in Pim-1 inhibitors, aryl substitutions at the 3- and 5-positions have been optimized to enhance activity.[6]
-
C7-position: Modifications at this position on the pyrazolo[1,5-a]pyrimidine core are crucial for kinase binding affinity and selectivity, often interacting with the hinge region of the ATP-binding pocket.[9]
3. In Silico Modeling and Drug Design:
Molecular docking studies can be employed to predict the binding modes of novel pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives within the active site of target kinases. This computational approach helps in the rational design of more potent and selective inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives against various biological targets.
Table 1: Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | Pim-1 | 45 | [6] |
| BS-194 (4k) | CDK2 | 3 | [3] |
| CDK1 | 30 | [3] | |
| CDK9 | 90 | [3] | |
| Compound 28 | TrkA | 0.17 | [4] |
| TrkB | 0.07 | [4] | |
| TrkC | 0.07 | [4] | |
| Compound 32 | TrkA | 1.9 | [4] |
| TrkB | 3.1 | [4] | |
| TrkC | 2.3 | [4] | |
| CPL302253 (54) | PI3Kδ | 2.8 | [5] |
| Compound 6t | CDK2 | 90 | [10][11] |
| TRKA | 450 | [10][11] | |
| Compound 6s | CDK2 | 230 | [10][11] |
| TRKA | 450 | [10][11] |
Table 2: Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 7b | PIM-1 | 18.9 | [12] |
| Compound 4k | PIM-1 | 21.2 | [12] |
| Compound 8c | EGFR | 140 | [12] |
| Compound 12d | EGFR | 180 | [12] |
| IHMT-PI3K-315 (20e) | PI3Kγ | 4.0 | [13] |
| PI3Kδ | 9.1 | [13] |
Table 3: Antiproliferative Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference |
| Compound 13c | PC3 | 5.195 | [12] |
| Compound 9 | MCF7 | 21.045 | [12] |
| Compound 12c | HCT116 | 13.575 | [12] |
| Compound 10e | MDA-MB-468 | 12.52 | [12] |
| Compound 11d | MDA-MB-468 | 12.00 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a common method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold via cyclocondensation.
Materials:
-
Substituted 3-aminopyrazole derivative
-
β-dicarbonyl compound or a synthetic equivalent (e.g., β-enaminone)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required, e.g., sodium ethoxide)
Procedure:
-
Dissolve the 3-aminopyrazole derivative in the chosen solvent.
-
Add the β-dicarbonyl compound or its equivalent to the solution.
-
If required, add a catalyst to the reaction mixture.
-
Reflux the reaction mixture for the appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method allows for the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core.[2]
Materials:
-
Aminopyrazole
-
Enaminone or chalcone
-
Sodium halide (e.g., NaCl, NaBr, NaI)
-
Potassium persulfate (K₂S₂O₈)
-
Solvent
Procedure:
-
Combine the aminopyrazole, enaminone (or chalcone), and sodium halide in a suitable solvent.
-
Add potassium persulfate to the mixture as an oxidizing agent.
-
Stir the reaction mixture at the appropriate temperature and for the necessary duration.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant target kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide or protein
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a microplate, add the kinase, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of Pyrazolo[1,5-a]pyridine derivatives.
Caption: Simplified MAPK/PI3K signaling pathway highlighting potential targets for Pyrazolo[1,5-a]pyridine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biological Screening of Pyrazolo[1,5-a]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological screening of Pyrazolo[1,5-a]pyridin-5-ol and its derivatives. The protocols outlined below are based on established methodologies for analogous heterocyclic compounds, particularly Pyrazolo[1,5-a]pyrimidines, which have demonstrated a wide range of biological activities. This document offers detailed experimental procedures, data presentation guidelines, and visual workflows to facilitate the discovery and development of novel therapeutic agents.
Overview of Biological Activities
The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects. These include potential applications as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The screening protocols detailed herein focus on two key areas with significant therapeutic potential: kinase inhibition for anticancer applications and anti-inflammatory activity.
Kinase Inhibition for Anticancer Activity
Pyrazolo[1,5-a]pyridine and related Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3]
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes representative in vitro inhibitory activities of Pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, providing a reference for expected potencies.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | 0.045 | [4] |
| Pyrazolo[1,5-a]pyrimidine | Flt-3 | 2-15 fold less potent than Pim-1 | [4] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | 0.0017 | [5] |
| Pyrazolo[1,5-a]pyrimidine | TrkB | 0.003 | [5] |
| Pyrazolo[1,5-a]pyrimidine | TrkC | 0.001 | [5] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.09 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][7][8][9]triazine Sulfonamides | AKT2 | Not Specified | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a direct measurement of the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant Kinase (e.g., Pim-1, TrkA, CDK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test this compound compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[9]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[9]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[9]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[9]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[9]
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.[9]
Diagram: Kinase Inhibition Assay Workflow
A streamlined workflow for in vitro kinase inhibition screening.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[9][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)[11]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram: Representative Kinase Signaling Pathway
Key kinases in cell proliferation and survival pathways.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Pyrazolo[1,5-a]quinazoline derivatives, structurally similar to Pyrazolo[1,5-a]pyridines, have shown anti-inflammatory properties by inhibiting NF-κB signaling.[12][13]
Data Presentation: Anti-inflammatory Activity
The following table presents data for Pyrazolo[1,5-a]quinazoline compounds, which can serve as a benchmark for evaluating the anti-inflammatory potential of this compound derivatives.
| Compound ID | Scaffold | Assay | IC50 (µM) | Reference |
| 13i | Pyrazolo[1,5-a]quinazoline | LPS-induced NF-κB inhibition | < 50 | [12] |
| 16 | Pyrazolo[1,5-a]quinazoline | LPS-induced NF-κB inhibition | < 50 | [12] |
| 26 | 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline | LPS-induced NF-κB inhibition | 49.3 | [12] |
| 58c | 4,5-dihydropyrazolo[1,5-a]quinazoline | LPS-induced NF-κB inhibition | 39.1 | [12] |
Experimental Protocol: Inhibition of LPS-Induced NF-κB Activity
This cell-based assay measures the ability of a compound to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB transcription factor.
Materials:
-
THP-1Blue™ NF-κB reporter cells
-
Cell culture medium (RPMI-1640) with 10% FBS
-
LPS (Lipopolysaccharide)
-
Test Compounds (dissolved in DMSO)
-
QUANTI-Blue™ Solution
-
96-well plates
-
Spectrophotometer
Procedure:
-
Plate THP-1Blue™ cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound compounds or a DMSO control for 30 minutes.[13]
-
Stimulate the cells with LPS (e.g., 250 ng/mL) or buffer for 24 hours.[13]
-
After incubation, transfer a sample of the cell supernatant to a new 96-well plate.
-
Add QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm to determine the activity of secreted embryonic alkaline phosphatase (SEAP), which is under the control of the NF-κB promoter.[13]
-
Calculate the percentage of inhibition of NF-κB activity relative to the LPS-stimulated control.
Diagram: Anti-inflammatory Screening Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-5-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-a]pyridin-5-ol and its derivatives. The information is structured to address specific experimental challenges and improve reaction yields.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield, or no desired product is forming. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the synthesis of pyrazolo[1,5-a]pyridines can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as N-aminopyridinium ylides and the corresponding electrophilic alkenes or alkynes. Impurities can lead to unwanted side reactions.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While various solvents like ethanol, methanol, acetonitrile, and DMF have been used, a screening of solvents can be beneficial. In some cases, no reaction occurs in solvents like acetonitrile, methanol, dioxane, propanol, H2O, and toluene, whereas acetic acid or DMF may facilitate the reaction.[1] For certain cycloaddition reactions, acetonitrile has been found to be the most effective solvent.
-
Temperature: The reaction temperature can significantly impact the yield. Many syntheses of pyrazolo[1,5-a]pyridines require elevated temperatures. If the yield is low at room temperature, consider incrementally increasing the temperature.
-
Catalyst: While some syntheses proceed without a catalyst, others may benefit from the addition of an acid, base, or a metal catalyst like palladium acetate.[1] The choice and concentration of the catalyst should be optimized.
-
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient or excessive reaction times can lead to incomplete conversion or product degradation, respectively.
-
Issue 2: Formation of Multiple Products (Isomers/Byproducts)
-
Question: My TLC analysis shows multiple spots, indicating the presence of isomers or byproducts. How can I improve the regioselectivity and minimize side reactions?
-
Answer: The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:
-
Control of Reaction Conditions: The regioselectivity of the cycloaddition can be influenced by the solvent and temperature. Careful optimization of these parameters is crucial.
-
Nature of Reactants: The substituents on both the N-aminopyridinium ylide and the dipolarophile can direct the regioselectivity of the reaction.
-
Side Reactions: Be aware of potential side reactions. For instance, when using trifluoroacetic acid (TFA) as a catalyst, an excess amount can lead to a side reaction with the N-aminopyridine starting material.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: Purification of pyrazolo[1,5-a]pyridine derivatives often requires chromatographic techniques.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts. A range of solvent systems, typically gradients of ethyl acetate in heptane or methanol in dichloromethane, can be employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/DMF, ethanol/dioxane) can be an effective purification method.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for obtaining the Pyrazolo[1,5-a]pyridine core?
A1: A common and effective method is the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[2] Another approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[1]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product. Using an appropriate solvent system and a UV lamp for visualization is recommended.
Q3: What are the key factors to consider for scaling up the synthesis of this compound?
A3: When scaling up, it is important to ensure efficient heat transfer and mixing. The reaction conditions, including solvent volume and catalyst loading, may need to be re-optimized. A thorough safety assessment is also crucial before proceeding with a large-scale reaction.
Quantitative Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of a representative Pyrazolo[1,5-a]pyridine synthesis via a cross-dehydrogenative coupling reaction.[1]
| Entry | Reactant A (N-amino-2-imino-pyridine) | Reactant B (β-dicarbonyl compound) | Solvent | Additive (equiv) | Temperature (°C) | Atmosphere | Time (h) | Yield (%) |
| 1 | 1a | Ethyl acetoacetate (2a) | Ethanol | Acetic Acid (1) | 130 | Air | 18 | 48 |
| 2 | 1a | Ethyl acetoacetate (2a) | Ethanol | Acetic Acid (2) | 130 | Air | 18 | 64 |
| 3 | 1a | Ethyl acetoacetate (2a) | Ethanol | Acetic Acid (4) | 130 | Air | 18 | 86 |
| 4 | 1a | Ethyl acetoacetate (2a) | Ethanol | Acetic Acid (6) | 130 | O₂ | 18 | 94 |
| 5 | 1b | Ethyl benzoylacetate (2b) | Ethanol | Acetic Acid (6) | 130 | O₂ | 18 | 82 |
| 6 | 1c | Acetylacetone (2d) | Ethanol | Acetic Acid (6) | 130 | O₂ | 18 | 95 |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via Cross-dehydrogenative Coupling: [1]
-
In a reaction vessel, dissolve the N-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).
-
Add acetic acid (6 equivalents, 1.08 g).
-
Stir the mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridin-5-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pyrazolo[1,5-a]pyridin-5-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, a polar N-heterocyclic compound.
Issue 1: Poor Separation or Tailing during Silica Gel Column Chromatography
Q1: My this compound is streaking or showing significant tailing on the silica gel column, leading to poor separation from impurities. What could be the cause and how can I resolve this?
A1: Tailing is a common issue when purifying polar, nitrogen-containing compounds like this compound on standard silica gel. This is often due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.
Potential Solutions:
-
Solvent System Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your eluent can neutralize the acidic sites on the silica gel, reducing tailing. Common choices include:
-
Use of Polar Protic Solvents: Solvents like methanol can effectively compete with your compound for binding sites on the silica, improving elution. However, use methanol judiciously as it can sometimes dissolve silica gel at high concentrations.[2]
-
-
Stationary Phase Selection:
-
Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base before packing the column to reduce its acidity.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase such as alumina (neutral or basic) or florisil.[3] For highly polar compounds, reverse-phase silica gel is also a viable option.[3]
-
-
Sample Loading Technique:
-
Dry Loading: If your compound has poor solubility in the initial eluent, dissolving it in a more polar solvent, adsorbing it onto a small amount of silica gel, and then loading the dried powder onto the column can improve band sharpness.[4]
-
Experimental Workflow for Troubleshooting Tailing in Column Chromatography
Caption: Troubleshooting workflow for tailing in column chromatography.
Issue 2: Difficulty in Inducing Crystallization during Recrystallization
Q2: I have a solution of this compound that is supersaturated, but crystals are not forming. How can I induce crystallization?
A2: The inability to form crystals from a supersaturated solution can be due to several factors, including the presence of impurities that inhibit nucleation or the intrinsic properties of the compound.
Potential Solutions:
-
Scratching the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed crystal" will act as a template for further crystallization.[5]
-
Reducing the Temperature: If not already done, cool the solution in an ice bath to further decrease the solubility of your compound.[6]
-
Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute and can help induce crystallization.
-
Solvent System Re-evaluation: If the compound "oils out" instead of crystallizing, it may be that the melting point of the compound is lower than the temperature of the saturated solution. In this case, you may need to add more of the "good" solvent and try to crystallize at a lower temperature, or choose a different solvent system altogether.[5] Common solvent systems for the recrystallization of polar, aromatic compounds include ethanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[7]
Logical Flow for Inducing Crystallization
References
- 1. silicycle.com [silicycle.com]
- 2. Rookie Mistakes [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. rubingroup.org [rubingroup.org]
- 6. Recrystallization [wiredchemist.com]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pyrazolo[1,5-a]pyridines. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Pyrazolo[1,5-a]pyridines?
A1: The most prevalent methods for synthesizing Pyrazolo[1,5-a]pyridines include:
-
[3+2] Cycloaddition: This is a widely used method involving the reaction of N-aminopyridinium ylides with various alkynes and alkenes.[1]
-
Condensation Reactions: These reactions typically involve the condensation of substituted aminopyridines with 1,3-dicarbonyl compounds or their equivalents.
-
Cross-Dehydrogenative Coupling (CDC): This approach enables the formation of C-C or C-N bonds through the direct coupling of C-H bonds, often promoted by an acid and an oxidant.[2][3]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the desired product, offering efficiency and atom economy.
Q2: I am observing a significant amount of a byproduct in my reaction. What are the likely culprits?
A2: The formation of byproducts is a common issue. The two most frequently encountered side products in Pyrazolo[1,5-a]pyridine synthesis are:
-
Triazolo[1,5-a]pyridine derivatives: These are particularly common when using acidic conditions, such as an excess of acetic acid, in reactions involving N-amino-2-iminopyridines.[2][3]
-
Regioisomers: When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a significant challenge. The regioselectivity of the reaction can be influenced by the nature of the reactants and the reaction conditions. The formation of regioisomers is a known challenge in the synthesis of related heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[4][5]
Q3: How can I minimize the formation of the triazolo[1,5-a]pyridine byproduct?
A3: The formation of triazolo[1,5-a]pyridine byproducts is often linked to the reaction conditions, especially the amount of acid catalyst used. To minimize its formation, it is crucial to carefully control the stoichiometry of the acid. For instance, in the acetic acid-promoted synthesis of Pyrazolo[1,5-a]pyridines, using a maximum of 6 equivalents of acetic acid is recommended to prevent the competitive formation of the undesired triazolo[1,5-a]pyridine.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Peak in NMR/LC-MS Corresponding to a Triazolo[1,5-a]pyridine Byproduct
Symptoms:
-
A major byproduct is observed with a mass corresponding to a triazolo[1,5-a]pyridine derivative.
-
The desired Pyrazolo[1,5-a]pyridine product yield is lower than expected.
-
The reaction was performed under acidic conditions.
Possible Cause:
-
Excess acid, particularly acetic acid, can promote a side reaction leading to the formation of a stable triazolo[1,5-a]pyridine ring system.[2][3]
Troubleshooting Steps:
-
Reduce Acid Concentration: Carefully control the amount of acid catalyst. If using acetic acid, do not exceed 6 equivalents.[2][3]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find conditions that favor the formation of the desired product over the byproduct.
-
Purification: If the byproduct has already formed, it can often be separated from the desired product by column chromatography on silica gel. The characterization data for a known triazolo[1,5-a]pyridine byproduct can be used for comparison.[3]
Issue 2: Formation of a Mixture of Regioisomers
Symptoms:
-
Multiple product spots are observed on TLC with similar Rf values.
-
NMR analysis shows a mixture of isomers.
-
The synthesis involves unsymmetrical starting materials.
Possible Cause:
-
Lack of regiocontrol in the cyclization step. The nucleophilic attack can occur at different electrophilic sites of an unsymmetrical reactant, leading to the formation of different regioisomers. This is a well-documented issue in the synthesis of similar heterocyclic compounds.[4][5]
Troubleshooting Steps:
-
Modify Starting Materials: If possible, use symmetrical starting materials to avoid the issue of regioselectivity altogether.
-
Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly influence the regioselectivity. Experiment with a range of solvents with different polarities and catalysts (both acidic and basic) to identify conditions that favor the formation of the desired regioisomer.
-
Temperature Control: Reaction temperature can also affect the regiochemical outcome. Running the reaction at different temperatures might favor one isomer over the other.
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, they can often be separated using careful column chromatography, sometimes requiring multiple columns or different solvent systems.
Data Presentation
Table 1: Effect of Acetic Acid Concentration on Byproduct Formation in the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
| Acetic Acid (equivalents) | Desired Product Yield (%) | Triazolo[1,5-a]pyridine Byproduct |
| 2 | 34 | Not reported as major |
| 4 | 52 | Not reported as major |
| 6 | 74 | Formation begins to be competitive |
| >6 | Lower yield of desired product | Significant formation of byproduct |
Data summarized from Al-dujaili, A. N., et al. (2019).[3]
Experimental Protocols
Key Experiment: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine and Formation of a Triazolo[1,5-a]pyridine Byproduct
This protocol is based on the work of Al-dujaili et al. (2019) and illustrates the impact of acetic acid concentration.[3]
Materials:
-
N-amino-2-imino-pyridine derivative (1a)
-
Ethyl acetoacetate (2a)
-
Ethanol
-
Acetic acid
Procedure:
-
In a reaction vessel, combine the N-amino-2-imino-pyridine derivative (1a, 3 mmol) and ethyl acetoacetate (2a, 3 mmol) in ethanol (10 mL).
-
Add a specific molar equivalent of acetic acid (e.g., 2, 4, 6, or 8 equivalents) to the mixture.
-
Stir the reaction mixture under an air atmosphere at 130 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired Pyrazolo[1,5-a]pyridine from the triazolo[1,5-a]pyridine byproduct.
Characterization of a Known Byproduct (2-Methyl-7-phenyl[6][7][8]triazolo[1,5-a]pyridine-8-carbonitrile):
-
Appearance: Yellow-white crystals
-
IR (KBr): 2218 cm⁻¹ (CN)
-
¹H NMR (600 MHz, DMSO-d₆): δ 2.55 (s, 3H), 7.37 (d, J = 6.8 Hz, 1H), 7.59–7.63 (m, 3H), 7.75 (d, J = 8.4 Hz, 2H), 9.19 (d, J = 6.8 Hz, 1H)
-
¹³C NMR (150 MHz, DMSO-d₆): δ 14.1, 96.4, 114.6, 114.6, 128.8, 129.0, 130.2, 132.5, 135.5, 149.1, 150.3, 165.0
-
MS (EI): m/z (%) 234 (M⁺, 100) Data from Al-dujaili, A. N., et al. (2019).[3]
Visualizations
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of substituted Pyrazolo[1,5-a]pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing substituted pyrazolo[1,5-a]pyridines. Here you will find troubleshooting guides for common experimental challenges, frequently asked questions, detailed experimental protocols, and comparative data to streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing substituted pyrazolo[1,5-a]pyridines?
A1: Several efficient methods are widely used, with the choice depending on the desired substitution pattern and available starting materials. Key strategies include:
-
[3+2] Cycloaddition Reactions: This is a popular modern approach involving the reaction of N-aminopyridinium ylides with various alkynes or alkenes. It offers a high degree of flexibility and can often be performed under mild, metal-free conditions.[1]
-
Condensation/Cyclization of Aminopyrazoles: A classical and robust method that involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The reaction is typically promoted by acid or base catalysis.[2]
-
Cross-Dehydrogenative Coupling (CDC): This method involves the direct coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, often promoted by an oxidant like molecular oxygen and acetic acid. It is valued for its atom economy.[3]
Q2: I am observing the formation of a regioisomeric mixture. How can I improve the regioselectivity of my reaction?
A2: Controlling regioselectivity is a common challenge, especially with unsymmetrical starting materials. Here are some strategies:
-
Choice of Catalyst: In some synthetic routes, the catalyst can play a crucial role in directing the regioselectivity. For instance, in palladium-catalyzed reactions, phosphine-free catalysts may favor one regioisomer while phosphine-containing catalysts favor another.
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the kinetic versus thermodynamic product distribution. Systematic optimization of these parameters is recommended. Microwave-assisted synthesis has been reported to enhance regioselectivity in certain cases.[2]
-
Steric and Electronic Effects: The electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk of the substituents on your starting materials can significantly direct the cyclization to favor one regioisomer.[2]
Q3: What are the best practices for purifying substituted pyrazolo[1,5-a]pyridines?
A3: Purification can be challenging due to the polarity of the scaffold.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is a standard approach. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce tailing for these basic compounds.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or mixtures like ethanol/dioxane) can be a highly effective and scalable purification method.[1][3]
-
Acid-Base Extraction: For crude mixtures, an acid-base workup can be used to separate the basic pyrazolo[1,5-a]pyridine product from non-basic impurities.
Q4: Can microwave irradiation be beneficial for these syntheses?
A4: Yes, microwave-assisted synthesis has been shown to be highly effective. It can significantly reduce reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles with fewer byproducts.[2] This is particularly useful for optimizing reaction conditions and for library synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach is best for troubleshooting.
-
Starting Material Quality:
-
Purity: Ensure the purity of your starting materials, such as the aminopyrazole and the dicarbonyl compound or alkyne. Impurities can lead to side reactions.
-
Stability: Some reagents, like hydrazine derivatives, can degrade over time. Use freshly opened or purified reagents.
-
-
Reaction Conditions:
-
Temperature & Time: These reactions often require specific temperature ranges. If the yield is low, the reaction may be incomplete or product degradation may be occurring. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solvent: The solvent choice is critical for reactant solubility and reaction kinetics. If yields are low, consider screening different solvents. For example, in [3+2] cycloadditions, acetonitrile has been found to be highly effective.[1]
-
Atmosphere: Some reactions, particularly oxidative couplings, require a specific atmosphere (e.g., oxygen). Ensure the reaction is set up correctly to maintain this atmosphere.[3]
-
-
Catalyst/Reagent Issues:
-
Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct loading.
-
Base/Acid Strength: In condensation reactions, the concentration and strength of the acid or base catalyst are crucial. The pH of the reaction mixture can significantly impact the outcome.
-
Issue 2: Side Product Formation
Question: My TLC and NMR analysis indicate the presence of significant side products. What are they likely to be and how can I avoid them?
Answer: Side product formation can complicate purification and reduce yields.
-
Common Side Products:
-
Regioisomers: As discussed in the FAQs, the formation of an undesired regioisomer is a common issue with unsymmetrical substrates.
-
Incomplete Cyclization: Intermediates from the initial condensation or addition may not have fully cyclized. This can sometimes be addressed by increasing the reaction temperature or time.
-
Polymerization/Decomposition: Starting materials, especially aldehydes or activated alkynes, can be prone to polymerization or decomposition under harsh conditions (e.g., strong acid/base, high heat).
-
-
Identification and Avoidance:
-
Characterization: Use LC-MS to get the molecular weights of the byproducts. This can provide clues to their identity (e.g., an isomer of the product, an uncyclized intermediate). 1H NMR can also be very informative; for example, the absence of certain aromatic signals or the presence of unexpected aliphatic protons can indicate incomplete reaction.
-
Mitigation Strategies:
-
To avoid regioisomers, carefully select starting materials with appropriate directing groups or optimize the catalyst and conditions.[2]
-
For incomplete cyclization, try extending the reaction time or gently increasing the temperature. Microwave heating can sometimes promote efficient cyclization.
-
To minimize decomposition, consider running the reaction at a lower temperature for a longer period, or using milder catalysts and reagents.
-
-
Data Presentation
The following tables summarize quantitative data from various synthetic methods for producing substituted pyrazolo[1,5-a]pyridines, allowing for easy comparison.
Table 1: Comparison of Yields for Cross-Dehydrogenative Coupling Synthesis [3]
| Entry | N-amino-2-iminopyridine Substituent | 1,3-Dicarbonyl Compound | Yield (%) |
| 1 | Phenyl | Ethyl acetoacetate | 95 |
| 2 | p-Tolyl | Ethyl acetoacetate | 95 |
| 3 | Phenyl | Ethyl benzoylacetate | 82 |
| 4 | p-Methoxyphenyl | Methyl propionylacetate | 84 |
| 5 | p-Bromophenyl | Ethyl benzoylacetate | 77 |
Reaction Conditions: N-amino-2-iminopyridine (3 mmol), 1,3-dicarbonyl compound (3 mmol), ethanol (10 mL), acetic acid (6 equiv), O2 atmosphere (1 atm), 130 °C, 18 h.
Table 2: Comparison of Yields for Sonochemical [3+2] Cycloaddition [1]
| Entry | N-amino-2-iminopyridine Substituent | Acetylene Derivative | Method | Yield (%) |
| 1 | Phenyl | Dimethyl acetylenedicarboxylate | Heating (3h) | 70 |
| 2 | Phenyl | Dimethyl acetylenedicarboxylate | Sonication (20 min) | 92 |
| 3 | p-Tolyl | Dimethyl acetylenedicarboxylate | Sonication (20 min) | 93 |
| 4 | p-Methoxyphenyl | Dimethyl acetylenedicarboxylate | Sonication (20 min) | 90 |
| 5 | p-Nitrophenyl | Dimethyl acetylenedicarboxylate | Sonication (20 min) | 89 |
Reaction Conditions: N-amino-2-iminopyridine derivative (10 mmol), acetylene derivative (10 mmol), acetonitrile (30 mL). Heating at reflux; Sonication at 85 °C, 110 W.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Cross-Dehydrogenative Coupling (CDC) Method[3][4]
This protocol describes the synthesis of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.
-
To a suitable reaction vessel, add:
-
N-amino-2-imino-pyridine derivative (e.g., 1a, 3 mmol)
-
Ethyl acetoacetate (3 mmol)
-
Ethanol (10 mL)
-
Acetic acid (6 equivalents)
-
-
Reaction Setup:
-
Seal the vessel and establish an oxygen atmosphere (1 atm).
-
-
Reaction Execution:
-
Stir the mixture at 130 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Catalyst-Free [3+2] Cycloaddition under Sonication[1]
This protocol details the sonochemical synthesis of substituted pyrazolo[1,5-a]pyridines.
-
To a sonication vessel, add:
-
1-amino-2-iminopyridine derivative (10 mmol)
-
Appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate, 10 mmol)
-
Acetonitrile (30 mL)
-
-
Reaction Execution:
-
Place the vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C (110 W).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product that forms by filtration.
-
Wash the solid with cold ethanol and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., acetonitrile) to obtain the pure compound.[1]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Strategies for controlling regioselectivity.
Caption: General experimental workflow for CDC synthesis.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridin-5-ol Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrazolo[1,5-a]pyridin-5-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound and related derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; Suboptimal reaction temperature; Poor quality of starting materials; Incorrect stoichiometry. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Gradually increase the reaction temperature in increments of 5-10°C. Ensure the purity of reactants and solvents. Re-evaluate and confirm the molar ratios of your starting materials. |
| Formation of Side Products | Competing reaction pathways; Presence of moisture or air; Non-specific reactivity of reagents. | Use of inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions. Ensure all glassware and solvents are thoroughly dried. Consider using more selective reagents or protecting groups to minimize side product formation. |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts; Product instability on silica gel. | Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina). Alternative purification methods such as recrystallization or preparative HPLC could be effective. |
| Inconsistent Results | Variability in reagent quality; Fluctuations in reaction conditions. | Use reagents from a consistent, high-quality source. Precisely control reaction parameters such as temperature, stirring speed, and addition rates. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for obtaining the Pyrazolo[1,5-a]pyridine core?
A1: A common and effective method is the [3+2] cycloaddition reaction. This typically involves the reaction of an N-aminopyridinium ylide with an electron-deficient alkene. Another approach is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[1] Acetic acid and molecular oxygen can also be used to promote a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.
Q2: How can I introduce the hydroxyl group at the 5-position of the Pyrazolo[1,5-a]pyridine ring?
A2: One potential strategy involves the synthesis of a di-substituted pyrazolo[1,5-a]pyridine intermediate, for instance, a di-chloro derivative. The chlorine atom at the 5-position can then be subjected to nucleophilic substitution with a suitable hydroxyl source. For the related pyrazolo[1,5-a]pyrimidine scaffold, the reaction of a 5,7-dichloro derivative with a nucleophile has been shown to be selective for the 7-position initially, which suggests that careful optimization of reaction conditions would be necessary for substitution at the 5-position.
Q3: My reaction to form the Pyrazolo[1,5-a]pyridine ring is sluggish. What can I do to improve the reaction rate?
A3: Increasing the reaction temperature is a primary step. If thermal heating is insufficient, microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyrazolo[1,5-a]pyrimidine core and may be applicable here.[2] The choice of solvent can also play a crucial role; switching to a higher-boiling point solvent might be beneficial.
Q4: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
A4: The regioselectivity of the cyclization can be influenced by the substituents on both the pyrazole and the pyridine precursors. Steric hindrance and electronic effects of the directing groups on your starting materials can be modified to favor the formation of the desired isomer. Careful selection of the catalyst and reaction conditions (e.g., temperature, solvent) can also significantly impact the regiochemical outcome.
Experimental Protocols
General Protocol for Pyrazolo[1,5-a]pyridine Synthesis via Oxidative [3+2] Cycloaddition
This protocol is a generalized procedure based on methods for synthesizing functionalized pyrazolo[1,5-a]pyridines and should be optimized for the specific synthesis of this compound.
Materials:
-
N-aminopyridine derivative
-
α,β-unsaturated carbonyl compound
-
N-methylpyrrolidone (NMP) or other suitable solvent
-
Oxidizing agent (e.g., PIDA - Phenyliodine diacetate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the N-aminopyridine derivative in NMP, add the α,β-unsaturated carbonyl compound at room temperature under a nitrogen atmosphere.
-
Stir the mixture for a predetermined period, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Data Presentation
Table 1: Summary of Reported Yields for Substituted Pyrazolo[1,5-a]pyridine Syntheses
| Reactants | Reaction Conditions | Product | Yield (%) | Reference |
| N-amino-2-imino-pyridines, 1,3-dicarbonyl compounds | Acetic acid, O₂, Ethanol, 130°C, 18h | Substituted Pyrazolo[1,5-a]pyridines | 84-94 | [3] |
| N-aminopyridinium ylides, electron-deficient alkenes | PIDA, facile conditions | Multifunctionalized Pyrazolo[1,5-a]pyridines | Not specified | [1] |
Visualizations
Experimental Workflow for Pyrazolo[1,5-a]pyridine Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield in synthesis.
References
Technical Support Center: Pyrazolo[1,5-a]pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My pyrazolo[1,5-a]pyridine synthesis is resulting in a low yield or failing completely. What are the common causes and how can I improve the outcome?
A1: Low yields in pyrazolo[1,5-a]pyridine synthesis can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of your aminopyrazole and dicarbonyl compound or other starting materials. Impurities can significantly interfere with the reaction.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While acetic acid can serve as both a solvent and a catalyst in condensation reactions, other solvents like ethanol, methanol, or DMF might be more suitable depending on the specific reaction.[1] In some cases, solvent-free conditions, particularly under microwave irradiation, have been shown to dramatically improve yields.
-
Catalyst: The reaction can be catalyzed by acids (e.g., acetic acid, H₂SO₄) or bases. The choice and concentration of the catalyst should be optimized. For some cycloaddition reactions, a catalyst may not be necessary.
-
Temperature and Reaction Time: These parameters are crucial and often require optimization. While some reactions proceed at room temperature, many require elevated temperatures (reflux).[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent decomposition of the product.
-
-
Reaction Method:
-
Conventional Heating vs. Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for many pyrazolo[1,5-a]pyridine syntheses compared to conventional heating.[1][3]
-
Sonication: For certain cycloaddition reactions, the use of ultrasonic irradiation has been demonstrated to improve reaction rates and yields.[4][5]
-
A logical workflow for troubleshooting low yield is presented below:
Issue 2: Formation of Side Products and Purification Challenges
Q2: My reaction is producing a complex mixture of products, making purification difficult. What are common side products and how can I minimize their formation and purify my target compound?
A2: The formation of side products is a common challenge. Understanding the potential side reactions can help in optimizing the reaction conditions to favor the desired product.
-
Common Side Products:
-
Regioisomers: Especially with unsymmetrical starting materials, the formation of regioisomers is a known issue. The choice of solvent and catalyst can sometimes influence regioselectivity.
-
Incomplete Cyclization: Acyclic intermediates may be present if the reaction is not driven to completion.
-
Decomposition Products: Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials or the desired product.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying pyrazolo[1,5-a]pyridine derivatives.
-
Stationary Phase: Silica gel is typically used. For basic compounds that may interact strongly with acidic silica, deactivated silica or alumina can be a better choice. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can also improve separation and reduce peak tailing.[6]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly employed.[6]
-
-
Recrystallization: This technique can be very effective for obtaining highly pure crystalline products. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a frequently used solvent for the recrystallization of these compounds.
-
Below is a diagram outlining the general purification workflow:
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
| Entry | Catalyst (mol%) | Solvent | Method | Time (min) | Yield (%) |
| 1 | None | EtOH | Heating | 180 | 54 |
| 2 | None | EtOH | Sonication | 20 | 69 |
| 3 | None | MeOH | Heating | 180 | 49 |
| 4 | None | MeOH | Sonication | 20 | 67 |
| 5 | None | CH₃CN | Heating | 180 | 63 |
| 6 | None | CH₃CN | Sonication | 20 | 85 |
| 7 | Pd(OAc)₂ (10) | CH₃CN | Heating | 180 | 65 |
| 8 | Pd(OAc)₂ (10) | CH₃CN | Sonication | 20 | 86 |
| 9 | Cu(OAc)₂ (10) | CH₃CN | Heating | 180 | 64 |
| 10 | Cu(OAc)₂ (10) | CH₃CN | Sonication | 20 | 85 |
Data adapted from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives via [3+2] cycloaddition.[4]
Experimental Protocols
Protocol 1: General Procedure for the Condensation of a 5-Aminopyrazole with a 1,3-Dicarbonyl Compound
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol or water) and dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Reactant Preparation: In a microwave-safe vessel, combine the 5-aminopyrazole (1.0 eq), the β-dicarbonyl compound or equivalent (1.0-1.2 eq), and a catalyst if required. The reaction can often be run under solvent-free conditions.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature and time (e.g., 120 °C for 15-30 minutes).
-
Work-up: After the reaction is complete and the vessel has cooled, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the product by column chromatography on silica gel.
Signaling Pathways and Reaction Mechanisms
Condensation Reaction Mechanism
The most common route to pyrazolo[1,5-a]pyridines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyridine ring system.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Side reactions to consider in Pyrazolo[1,5-a]pyridin-5-ol synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the synthesis of Pyrazolo[1,5-a]pyridin-5-ol. The information focuses on common side reactions and challenges associated with the construction of the Pyrazolo[1,5-a]pyridine core, with special consideration for the introduction of a 5-hydroxy/oxo functionality.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the Pyrazolo[1,5-a]pyridine heterocyclic system?
A1: The most prevalent methods for synthesizing the Pyrazolo[1,5-a]pyridine core are:
-
Intermolecular [3+2] Cycloaddition: This is the most common approach, involving the reaction of an N-aminopyridinium salt or its corresponding ylide (which acts as a 1,3-dipole) with a dipolarophile, such as an alkyne, alkene, or α,β-unsaturated carbonyl compound.[1][2][3]
-
Cross-Dehydrogenative Coupling (CDC): This method involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds. The reaction is typically promoted by acetic acid and molecular oxygen, offering a green and atom-economical pathway.[2][4]
-
Intramolecular Cyclization: Other less common routes include the intramolecular cyclization of appropriately substituted pyridines, such as transient nitrenes or ethynylpyridines.[2][4]
Q2: I am planning a synthesis of this compound. What are the key challenges I should anticipate?
A2: Synthesizing a specific 5-hydroxy substituted derivative presents two main challenges:
-
Regioselectivity: When using unsymmetrical starting materials (e.g., an N-aminopyridinium salt and an unsymmetrical β-ketoester), the cyclization can potentially lead to different regioisomers. Controlling the reaction to favor substitution at the C5 position is a critical challenge. The formation of isomeric pyrazoles is a well-documented issue in related syntheses.[5][6]
-
Tautomerism: The target compound, this compound, can exist in equilibrium with its keto tautomer, Pyrazolo[1,5-a]pyridin-5(4H)-one. The dominant form will depend on the solvent and solid-state packing forces. This can complicate purification and characterization, as you may observe a mixture of tautomers.
Q3: Can reaction conditions influence the formation of isomers?
A3: Yes, reaction conditions can significantly impact the regiochemical outcome. For instance, in related pyrazole syntheses, the reaction pathway under acidic conditions can differ from that under neutral or basic conditions, leading to a different major regioisomer.[5] The choice of solvent can also play a crucial role in controlling regioselectivity. Careful optimization of catalysts, temperature, and solvent is essential to favor the desired isomer.
Troubleshooting Guide: Side Reactions and Synthesis Issues
This guide addresses specific problems you may encounter during the synthesis of Pyrazolo[1,5-a]pyridines.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solutions |
| Impure Starting Materials | Ensure the purity of the N-aminopyridinium salt and the coupling partner (e.g., β-dicarbonyl compound, alkyne). Impurities can inhibit the catalyst or lead to competing side reactions.[5] |
| Inefficient Cyclization/Coupling | For [3+2] cycloadditions, screen different solvents and temperatures to optimize the reaction rate. For CDC reactions, ensure an adequate supply of oxygen (e.g., perform under an O₂ atmosphere) and optimize the concentration of acetic acid.[2][4] |
| Formation of Stable Intermediates | In some cases, the reaction may stall at a non-aromatized intermediate (e.g., a dihydropyrazolopyridine). This may require an additional oxidative step or more forcing conditions (higher temperature, longer reaction time) to drive the aromatization.[5] |
| Degradation of Starting Material | The use of excessively strong Brønsted acids (e.g., trifluoroacetic acid - TFA) can cause a side reaction with the N-aminopyridine starting material itself, consuming it before it can participate in the desired reaction.[2][4] It is often better to use a weaker acid like acetic acid.[2][4] |
Problem 2: Product Analysis Shows a Mixture of Isomers
| Potential Cause | Recommended Solutions |
| Lack of Regiocontrol | The primary cause is the use of unsymmetrical reagents, leading to cyclization at multiple positions on the pyridine or pyrazole ring.[6] |
| 1. Modify Starting Materials: Introduce blocking groups on the N-aminopyridinium salt or the coupling partner to sterically or electronically favor cyclization at the desired position. | |
| 2. Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and catalysts (or catalyst loading). As noted, acidic versus basic conditions can favor different isomers.[5] | |
| 3. Chromatographic Separation: If optimization is unsuccessful, focus on developing a robust chromatographic method (e.g., HPLC, flash chromatography with a specialized solvent system) to separate the isomers for characterization and downstream use. |
Problem 3: An Unexpected Product is Formed
| Potential Cause | Recommended Solutions |
| Formation of[1][7][8]triazolo[1,5-a]pyridine | This is a known and significant side reaction. Under certain catalytic conditions (e.g., using Pd(OAc)₂), a rearrangement can occur, leading to the formation of the isomeric triazolopyridine ring system instead of the desired pyrazolopyridine.[2] |
| 1. Avoid Rearrangement-Prone Catalysts: If this side product is observed, switch to a metal-free synthesis protocol or use a different catalyst system. The acetic acid/O₂ promoted CDC method is a viable metal-free alternative.[2][4] | |
| 2. Confirm Structure: Use detailed 1D/2D NMR (HSQC, HMBC) and high-resolution mass spectrometry to definitively confirm the connectivity of the heterocyclic core. |
Generalized Experimental Protocol
Method: [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
This protocol is a generalized procedure based on common literature methods and should be optimized for specific substrates.[2][3]
-
Preparation of the N-iminopyridinium Ylide: In a round-bottom flask, dissolve the N-aminopyridinium salt (1.0 eq.) in a suitable solvent (e.g., acetonitrile, N-methylpyrrolidone).
-
Add a base (e.g., K₂CO₃, Et₃N, 1.2 eq.) to the solution and stir at room temperature for 20-30 minutes to generate the N-iminopyridinium ylide in situ.
-
Cycloaddition: To the ylide solution, add the dipolarophile (e.g., an α,β-unsaturated ketone or an alkyne, 1.1 eq.) either neat or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an inert or oxygen atmosphere, depending on the specific requirements of the transformation. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired Pyrazolo[1,5-a]pyridine product.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of Pyrazolo[1,5-a]pyridines.
A troubleshooting workflow for Pyrazolo[1,5-a]pyridine synthesis.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | Scilit [scilit.com]
- 8. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC and Chromatography for Pyrazolo[1,5-a]pyridin-5-ol Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Pyrazolo[1,5-a]pyridin-5-ol and related heterocyclic compounds using HPLC and other chromatography methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for purifying this compound?
A: For a polar, basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common starting point. A modern, high-purity, end-capped C18 or C8 column is recommended to minimize interactions with residual silanol groups, which can cause peak tailing with basic compounds.[1] A typical starting point would be a gradient elution using water and acetonitrile (ACN), both containing a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. For compounds that are highly polar, a mixed-mode or HILIC column may provide better retention and selectivity.[1]
Q2: How can I prevent peak tailing, which is common for pyridine derivatives?
A: Peak tailing for basic compounds like this compound is often caused by strong interactions with acidic residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following:
-
Mobile Phase Additives: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[2] The competing base will interact with the active silanol sites, shielding them from your analyte.[1]
-
Low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or TFA) protonates the silanol groups, reducing their interaction with the basic analyte.[1]
-
High-Purity Columns: Employ modern, end-capped C18 columns that have a lower concentration of active silanol sites.[1]
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1]
Q3: What alternative purification methods can be used if HPLC is not ideal?
A: If HPLC proves challenging, several other techniques can be effective for purifying pyridine derivatives:
-
Column Chromatography: This is a versatile technique. To reduce tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent.[3]
-
Acid-Base Extraction: As a basic compound, this compound can be protonated with a dilute acid (e.g., HCl) and extracted into an aqueous layer to separate it from non-basic impurities.[3] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]
-
Crystallization: If your compound is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3]
Troubleshooting Guide
Problem: Significant Peak Tailing
Q: My chromatogram shows a sharp front but a long, sloping tail for my compound. What are the primary causes and solutions?
A: This is a classic sign of strong secondary interactions between your basic analyte and the stationary phase.
-
Cause: Interaction with acidic silanol groups on the silica support. This is a very common issue with basic compounds like pyridine derivatives.[1]
-
Solution 1: Modify the Mobile Phase.
-
Add an Acid: Incorporate 0.05-0.1% formic acid or TFA into your mobile phase to protonate the silanol groups, minimizing their ionic interaction with your compound.[1]
-
Add a Competing Base: Add a small amount of triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the silanol groups, effectively masking them from your analyte.[1]
-
-
Solution 2: Change the Column.
-
Use a modern, high-purity, end-capped C18 column. These columns are designed to have minimal residual silanol activity.[1]
-
Consider a column with a different stationary phase, such as one designed for polar or basic compounds.
-
-
Solution 3: Reduce Sample Load. Injecting a smaller amount of your sample can prevent overloading the active sites on the column, which contributes to tailing.[1]
Problem: Poor Resolution and Co-elution
Q: My target compound is co-eluting with an impurity. How can I improve the separation?
A: Poor resolution is typically due to insufficient chromatographic efficiency, selectivity, or retention.[1]
-
Cause: The mobile phase may not be optimized to differentiate between your compound and the impurity.
-
Solution 1: Optimize Selectivity (α).
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of your compound or impurities, significantly impacting retention and selectivity.
-
-
Solution 2: Increase Efficiency (N).
-
Decrease Flow Rate: Lowering the flow rate can lead to sharper, more well-defined peaks.
-
Use a Longer Column or Smaller Particle Size: Both of these changes will increase the number of theoretical plates and improve separation efficiency.
-
-
Solution 3: Adjust Retention Factor (k).
-
Modify Gradient Slope: If using a gradient, make it shallower around the elution time of your compounds of interest. This will increase the separation between them.
-
Change Mobile Phase Strength: Decrease the percentage of the organic solvent to increase retention and allow more time for separation to occur.[1]
-
Problem: Low Recovery and Sample Degradation
Q: After purification, my final yield is significantly lower than expected. What could be causing this sample loss?
A: Low recovery can stem from physical loss during processing or chemical degradation during purification.
-
Cause 1: On-Column Degradation. Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during chromatography.[1]
-
Solution:
-
Use an Inert Column: Employ a column with a highly inert surface or consider a polymer-based column.
-
Work at Neutral pH: If the compound is stable, using a buffered mobile phase at a neutral pH may prevent acid-catalyzed degradation. Ensure the column is stable at this pH.
-
-
Cause 2: Physical Loss. The compound may be lost during the solvent evaporation step, especially if it is volatile.[1]
-
Solution:
-
Optimize Evaporation: Use a lower temperature and a gentle stream of nitrogen to remove the solvent.[1]
-
Spike Study: To determine if the loss occurs during chromatography or evaporation, add a known amount of your compound to a blank solvent sample just before evaporation. If recovery is high, the loss is happening on the column; if it's still low, the evaporation step is the issue.[1]
-
Data Presentation
Table 1: Recommended Starting Conditions for RP-HPLC Purification
| Parameter | Recommended Setting | Rationale |
| Column | C18, <5 µm, 4.6 x 150 mm | Good starting point for many organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for RP-HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to survey elution profile. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Common wavelengths for aromatic compounds. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention. |
Table 2: Quick Troubleshooting Reference
| Symptom | Potential Cause | Suggested Action |
| Peak Tailing | Silanol Interactions | Add 0.1% TFA/Formic Acid to mobile phase; Use an end-capped column.[1] |
| Poor Resolution | Suboptimal Selectivity | Change organic solvent (ACN to MeOH); Adjust mobile phase pH.[1] |
| Low Recovery | On-column Degradation | Use an inert column; Check sample stability on silica with 2D-TLC.[1] |
| Shifting Retention | Poor Equilibration / Leaks | Increase column equilibration time; Check fittings for leaks.[4] |
| High Backpressure | Column/Frit Blockage | Reverse-flush the column; Filter all samples and mobile phases. |
Experimental Protocols
Protocol: Representative RP-HPLC Purification
This protocol is a general guideline for the purification of this compound. Optimization will be required.
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare 1 L of HPLC-grade water containing 0.1% (v/v) formic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile containing 0.1% (v/v) formic acid. Filter through a 0.22 µm membrane.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent (e.g., DMSO, or the initial mobile phase composition) to a concentration of approximately 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 10-50 µL of the filtered sample.
-
Run a linear gradient from 5% B to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to 5% B and re-equilibrate for 10 minutes before the next injection.
-
Monitor the elution profile using a UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A high-level workflow for troubleshooting common HPLC issues.
Caption: A logical workflow for diagnosing and fixing peak tailing issues.
References
Technical Support Center: Scaling Up the Synthesis of Pyrazolo[1,5-a]pyridin-5-ol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of Pyrazolo[1,5-a]pyridin-5-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the Pyrazolo[1,5-a]pyridine core structure?
A1: The Pyrazolo[1,5-a]pyridine core is typically synthesized through several key strategies. One of the most prevalent methods is the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes or alkenes.[1] Another common approach involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic partners, a method widely used for the analogous pyrazolo[1,5-a]pyrimidines which can be adapted for the pyridine counterpart.[2][3] Additionally, multicomponent reactions offer an efficient one-pot synthesis of highly substituted pyrazolo[1,5-a]pyridines.[4]
Q2: I am experiencing low yields in my scaled-up synthesis. What are the likely causes and how can I improve the yield?
A2: Low yields during scale-up are a frequent challenge and can stem from several factors that are less prominent at the lab scale.[5] Inadequate mixing and mass transfer in larger reactors can lead to localized concentration gradients and side reactions. The thermal profile of the reaction is also critical; poor heat dissipation in larger vessels can lead to thermal degradation of reactants or products. Reagent purity and stability can also become more significant issues at a larger scale. To improve yields, it is crucial to ensure efficient stirring, control the reaction temperature carefully, and use reagents of high purity. A thorough understanding of the reaction kinetics and thermodynamics is essential for a successful scale-up.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: Scaling up any chemical synthesis requires a rigorous safety assessment. For the synthesis of this compound, key safety considerations include managing potentially exothermic reactions to prevent thermal runaway. The use of hazardous reagents, such as strong bases or flammable solvents, necessitates appropriate handling procedures and personal protective equipment. Reactions that generate gaseous byproducts can lead to pressure buildup in a closed system, requiring proper venting and pressure relief systems. A thorough understanding of the thermal hazards of the reaction and the safety data for all reagents is crucial before attempting a large-scale synthesis.
Troubleshooting Guides
Issue 1: Poor Solubility of Starting Materials or Intermediates
-
Question: My starting materials or a reaction intermediate are precipitating out of solution during the scale-up, leading to an incomplete reaction. What can I do?
-
Answer:
-
Solvent Screening: The choice of solvent is critical for solubility. Conduct small-scale experiments to screen a range of solvents with different polarities and boiling points. For cyclocondensation reactions, higher boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be necessary to maintain solubility at higher concentrations.
-
Temperature Adjustment: Gradually increasing the reaction temperature can improve the solubility of your compounds. However, be cautious of potential side reactions or degradation at elevated temperatures. Monitor the reaction progress closely by TLC or HPLC.
-
Co-solvent System: Employing a co-solvent system can sometimes enhance solubility more effectively than a single solvent. Experiment with mixtures of a good solvent for your compound and a miscible co-solvent that is suitable for the reaction conditions.
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity formation in my scaled-up reaction that was not present on the small scale. How can I minimize these side products?
-
Answer:
-
Controlled Reagent Addition: The rate of addition of reagents can significantly impact selectivity. A slow, controlled addition of one reactant to the other, especially in exothermic reactions, can help maintain a consistent temperature and minimize the formation of side products.
-
Temperature Control: Maintain a stable and optimal reaction temperature. Use a reactor with efficient heating and cooling capabilities to prevent temperature fluctuations that could favor side reactions.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure a properly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process. Oxygen can sometimes lead to oxidative side products.
-
pH Control: For reactions involving acidic or basic conditions, precise control of pH is crucial. Use a pH probe to monitor and adjust the pH as needed.
-
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol describes a plausible two-step synthesis for this compound on a larger scale, based on established methodologies for similar heterocyclic systems.
Step 1: Synthesis of 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrobromide
This intermediate is a key precursor for the subsequent cyclization.
| Parameter | Value |
| Reactants | |
| 2-Acetylpyridine | 1.0 mol |
| Pyridinium tribromide | 1.1 mol |
| Hexamethylenetetramine | 1.2 mol |
| Solvents | |
| Chloroform | 2 L |
| Ethanol | 1.5 L |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | |
| Quenching | Aqueous HCl |
| Purification | Recrystallization from Ethanol/Water |
| Expected Yield | 60-70% |
Methodology:
-
In a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-acetylpyridine in chloroform.
-
Slowly add a solution of pyridinium tribromide in chloroform via the dropping funnel while maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture for 2 hours at room temperature.
-
Add a solution of hexamethylenetetramine in chloroform and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and add a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for another 4 hours.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrobromide.
Step 2: Cyclocondensation to this compound
| Parameter | Value |
| Reactants | |
| 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrobromide | 0.5 mol |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 0.5 mol |
| Base | |
| Sodium ethoxide | 1.5 mol |
| Solvent | |
| Anhydrous Ethanol | 2.5 L |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 12-16 hours |
| Work-up | |
| Neutralization | Acetic acid |
| Purification | Column chromatography |
| Expected Yield | 50-60% |
Methodology:
-
In a 5 L jacketed reactor under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add ethyl 3-amino-1H-pyrazole-4-carboxylate and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrobromide portion-wise, controlling any exotherm.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Stability and storage conditions for Pyrazolo[1,5-a]pyridin-5-ol
This technical support guide provides essential information on the stability and storage of Pyrazolo[1,5-a]pyridin-5-ol, compiled from available chemical literature and safety data for analogous compounds. Researchers, scientists, and drug development professionals can use this resource to ensure the integrity of their samples and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended, protected from light and moisture.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Hydroxypyridine derivatives can be susceptible to oxidation and photodegradation. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation.
Q3: Is this compound sensitive to light?
A3: Yes, pyridine derivatives can be sensitive to UV light and may undergo photodegradation.[1] It is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: Does this compound exhibit tautomerism, and how does this affect its stability and use?
A4: Yes, 2- and 4-hydroxypyridines can undergo tautomerism to form their corresponding pyridone structures.[2] For this compound, it can exist in equilibrium with its tautomeric form, Pyrazolo[1,5-a]pyridin-5(4H)-one. The predominant form depends on the physical state and the solvent.[3] In polar solvents and the solid state, the pyridone form is often favored.[3] This tautomerism can influence the compound's reactivity, solubility, and interaction with biological targets. It is important to be aware of this equilibrium when designing experiments and interpreting results.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemistry of hydroxypyridines and pyrazoles, potential degradation pathways include oxidation of the hydroxyl group and the pyrazole ring, as well as photodegradation. The presence of atmospheric oxygen and exposure to light can accelerate these processes.
Q6: What are the signs of degradation of this compound?
A6: Degradation may be indicated by a change in color (e.g., yellowing or darkening), a change in physical form, or the appearance of additional peaks in analytical chromatograms (e.g., HPLC or LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere). Prepare solutions fresh before use. If solutions must be stored, keep them at low temperatures and protected from light. |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. | The compound may have degraded, or there might be an issue with solvent stability. | Analyze a freshly prepared sample to confirm the purity of the starting material. If degradation is confirmed, review storage and handling procedures. Ensure the stability of the solvent used for analysis. |
| Poor solubility of the compound. | The compound may exist predominantly in its less soluble tautomeric form in the chosen solvent. | Try different solvents or adjust the pH of the solution. Gentle heating or sonication may also aid in dissolution, but be cautious as this can also accelerate degradation. |
| Discoloration of the solid compound or solution. | This is a common sign of oxidation or other forms of degradation. | Do not use the discolored material. Discard it according to your institution's safety protocols and use a fresh, properly stored sample. |
Summary of General Storage Conditions for Pyridine and Pyrazole Derivatives
| Parameter | Solid Form | In Solution |
| Temperature | Cool (2-8°C recommended for long-term) | Low temperature (-20°C to -80°C) |
| Atmosphere | Dry, inert atmosphere recommended | Purge with inert gas (N₂ or Ar) |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Container | Tightly sealed, compatible material (glass) | Tightly sealed, compatible material (glass) |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the stability of this compound under conditions of heat, light, and in different solvents.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Temperature-controlled oven
-
Photostability chamber or a light source with controlled output
-
Amber and clear glass vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Thermal Stability:
-
Pipette aliquots of the stock solution into several vials.
-
Place the vials in an oven at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cool the samples to room temperature before HPLC analysis.
-
-
Photostability:
-
Pipette aliquots of the stock solution into both clear and amber vials.
-
Expose the clear vials to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Keep the amber vials (as dark controls) under the same temperature conditions.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Solvent Stability:
-
Prepare solutions of this compound in different solvents relevant to your experiments (e.g., DMSO, ethanol, buffered aqueous solutions at different pH values).
-
Store these solutions at room temperature and at 2-8°C.
-
Analyze the samples at various time points.
-
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for heterocyclic compounds.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Analysis: Monitor the peak area of the parent compound and the formation of any new peaks (degradation products) over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
-
Visualization of Stability Factors
Caption: Factors contributing to the degradation of this compound and optimal storage strategies.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific comparative data on Pyrazolo[1,5-a]pyridin-5-ol derivatives is limited in publicly accessible literature, extensive research on isomeric and substituted analogs provides valuable insights into the therapeutic potential of this chemical class. This guide presents a comparative analysis of the biological activity of 2-hydroxypyrazolo[1,5-a]pyridine derivatives as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), an important target in cancer therapy. Additionally, it explores the activity of other pyrazolo[1,5-a]pyridine analogs as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, highlighting the scaffold's versatility.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of 2-hydroxypyrazolo[1,5-a]pyridine derivatives against human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis that is crucial for cell proliferation. The data is extracted from a study on the development of these compounds as potential treatments for Acute Myelogenous Leukemia.[1]
Table 1: In Vitro Inhibitory Activity of 2-Hydroxypyrazolo[1,5-a]pyridine Derivatives against hDHODH
| Compound ID | R Group (at position 7) | hDHODH IC50 (nM)[1] |
| 1 | -CH3 | 4.3 |
| 2 | -Cl | 3.4 |
| 3 | Tetrahydro-pyrazolo[1,5-a]pyridine analog | 5.8 |
| 4 | Pyridine analog (meta-N) | 6.23 |
| 5 | Pyridine analog (ortho-N) | 150 |
| 6 | Phenyl analog with meta-CF3 | 6.34 |
IC50 values represent the concentration of the compound required to inhibit 50% of the hDHODH enzyme activity in vitro.
The structure-activity relationship (SAR) from this series indicates that small electron-withdrawing groups, such as chlorine, at the 7-position are well-tolerated and can lead to slightly improved potency compared to a methyl group.[1] A reduction of the pyridine ring or the introduction of a nitrogen atom within the aromatic ring at certain positions can lead to a decrease in inhibitory activity.[1]
Mandatory Visualizations
Below are diagrams illustrating a key signaling pathway relevant to the pyrazolo[1,5-a]pyridine scaffold and a typical experimental workflow for antagonist screening.
Caption: Signaling pathway of the Corticotropin-Releasing Factor 1 (CRF1) receptor.
Caption: Experimental workflow for a CRF1 receptor functional antagonist assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field for evaluating CRF1 receptor antagonists and DHODH inhibitors.
CRF1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the CRF1 receptor.
-
Objective: To quantify the ability of a compound to displace a known radiolabeled ligand from the CRF1 receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]Sauvagine or another suitable CRF1 receptor radioligand.
-
Test Compounds: Pyrazolo[1,5-a]pyridine derivatives dissolved in DMSO.
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF1 ligand (e.g., unlabeled CRF).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl₂, BSA, and protease inhibitors.
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation Counter.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, various concentrations of the test compound, a fixed concentration of the radioligand (typically at or below its Kd value), and the cell membrane preparation.
-
Incubate the plate for a specified duration (e.g., 90-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
CRF1 Receptor Functional (cAMP) Assay
This assay measures the functional potency (IC50) of a compound by quantifying its ability to inhibit agonist-induced production of cyclic AMP (cAMP).[1]
-
Objective: To determine if a compound acts as an antagonist at the CRF1 receptor and to quantify its functional potency.
-
Materials:
-
HEK293 or CHO cells stably expressing the recombinant human CRF1 receptor.
-
Agonist: Corticotropin-releasing factor (CRF).
-
Test Compounds: Pyrazolo[1,5-a]pyridine derivatives.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and assay buffer.
-
-
Procedure:
-
Seed the CRF1R-expressing cells in 96-well or 384-well plates and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 30 minutes).
-
Stimulate the cells by adding a fixed concentration of the CRF agonist (typically the EC₈₀, the concentration that elicits 80% of the maximal response) to all wells except the negative control.
-
Incubate the plate for a set time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.
-
The IC50 value is calculated by determining the concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP production.
-
Human Dihydroorotate Dehydrogenase (hDHODH) Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of hDHODH.
-
Objective: To determine the IC50 value of test compounds against purified hDHODH.
-
Materials:
-
Purified recombinant human DHODH enzyme.
-
Substrates: Dihydroorotate (DHO) and Decylubiquinone (co-substrate).
-
Electron acceptor: 2,6-dichloroindophenol (DCIP).
-
Assay Buffer: (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Test Compounds: 2-hydroxypyrazolo[1,5-a]pyridine derivatives dissolved in DMSO.
-
Microplate reader.
-
-
Procedure:
-
The reaction is performed in a 96-well plate. Add assay buffer, a fixed concentration of hDHODH enzyme, and various concentrations of the test compound to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrates (DHO and decylubiquinone) and the electron acceptor (DCIP).
-
The reduction of DCIP by the enzymatic reaction leads to a decrease in absorbance at 600 nm. Monitor this change kinetically using a microplate reader.
-
The initial reaction rates are calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
Structure-Activity Relationship of Pyrazolo[1,5-a]pyridin-5-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing targeted therapies, particularly as kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridin-5-ol analogs. Due to the limited availability of direct research on this specific scaffold, this guide draws comparative data from the closely related and extensively studied pyrazolo[1,5-a]pyrimidine analogs. The insights gleaned from these related compounds offer valuable guidance for the rational design of novel this compound derivatives.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of pyrazolo[1,5-a]pyrimidine analogs against various kinases provides a strong foundation for understanding the potential of this compound derivatives. The following tables summarize key quantitative SAR data from studies on related scaffolds, focusing on substitutions that can be extrapolated to the pyrazolo[1,5-a]pyridine core.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Kinase Inhibitors
| Compound | R1 | R2 | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) |
| 1 | H | 4-fluorophenyl | 45 | >1000 |
| 2 | 3-aminophenyl | 4-fluorophenyl | 10 | 20 |
| 3 | 3-hydroxyphenyl | 4-fluorophenyl | 5 | 15 |
| 4 | 3-methoxyphenyl | 4-fluorophenyl | 8 | 25 |
Data adapted from studies on pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 kinase. The data suggests that substitution at the R1 position significantly influences potency and selectivity.
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as CDK9 Inhibitors
| Compound | R | CDK9 IC50 (nM) |
| 5a | H | 500 |
| 5b | Morpholine | 25 |
| 5c | Piperidine | 40 |
| 5d | N-methylpiperazine | 30 |
This data, from research on pyrazolo[1,5-a]pyrimidine as CDK9 inhibitors, highlights the importance of the substituent at a position analogous to the 7-position of the pyrazolo[1,5-a]pyridine core for potent inhibitory activity.
Key Structure-Activity Relationship Insights
The following diagram illustrates the key SAR takeaways from the analysis of related pyrazolo[1,5-a]pyrimidine compounds, which can be applied to the design of novel this compound analogs.
Comparative In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Analogs in Oncology and Urology Animal Models
This guide provides a comparative analysis of the in vivo efficacy of investigational Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine compounds against established therapies in relevant animal models for oncology and urology. The data presented is compiled from peer-reviewed scientific literature and aims to offer researchers, scientists, and drug development professionals a clear, objective comparison to inform preclinical research and development decisions.
Oncology: CDK and PI3K Inhibition in Xenograft Models
Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated significant potential as inhibitors of key oncogenic pathways, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks). The following sections compare the in vivo efficacy of representative compounds from this class against standard-of-care chemotherapies in validated mouse xenograft models.
Comparison of a Pyrazolo[1,5-a]pyrimidine CDK Inhibitor and Standard Chemotherapy in an A2780 Ovarian Cancer Xenograft Model
Investigational Compound: BS-194 (also referred to as 4k) is a potent inhibitor of CDK1, CDK2, and CDK9.[1][2][3][4] Standard of Care: Cisplatin and a combination of Carboplatin and Paclitaxel are standard first-line treatments for ovarian cancer.[5][6]
Table 1: In Vivo Efficacy in A2780 Human Ovarian Cancer Xenografts
| Compound | Dosing Regimen | Animal Model | Efficacy Endpoint | Result |
| BS-194 (4k) | 25 mg/kg, oral, daily | Athymic nude mice with A2780 xenografts | Tumor growth inhibition | Statistically significant tumor growth inhibition (specific percentage not detailed in abstract)[1] |
| Cisplatin | 8 mg/kg, intraperitoneal, single dose | Athymic nude mice with A2780 xenografts | Tumor growth delay | Significant growth delay (doubling time increased from 2.17 days to 5.52 days)[7] |
| Carboplatin + Paclitaxel | Carboplatin: 40 mg/kg, intraperitoneal; Paclitaxel: 10 mg/kg, intravenous; on day 0 and 5 | Athymic nude mice with A2780 xenografts | Tumor volume reduction | Significant reduction in tumor volume compared to control (490±73 mm³ vs 926±192 mm³ on day 8)[6] |
Comparison of a Pyrazolo[1,5-a]pyrimidine PI3Kγ/δ Inhibitor and Anti-PD-1 Immunotherapy in a MC38 Colon Cancer Syngeneic Model
Investigational Compound: Compound 15u is a potent and selective dual inhibitor of PI3Kγ and PI3Kδ.[8][9] Standard of Care: Anti-PD-1 antibodies are a standard immunotherapy for certain types of colorectal cancer.[10][11][12]
Table 2: In Vivo Efficacy in MC38 Syngeneic Colon Carcinoma Model
| Compound | Dosing Regimen | Animal Model | Efficacy Endpoint | Result |
| Compound 15u | Not detailed in abstract | C57BL/6 mice with MC38 xenografts | Pharmacodynamic effects | Repolarizes M2 phenotype toward M1 phenotype in macrophages[8] |
| Anti-PD-1 Antibody | 10 mg/kg, 2x weekly | C57BL/6 mice with MC38 xenografts | Tumor growth inhibition | Statistically significant tumor growth inhibition compared to vehicle control[13] |
Urology: EP1 Receptor Antagonism in a Rat Model of Overactive Bladder
Pyrazolo[1,5-a]pyridine derivatives have also been investigated as antagonists of the EP1 receptor for the treatment of overactive bladder.
Comparison of a Pyrazolo[1,5-a]pyridine EP1 Antagonist and Standard Overactive Bladder Medications
Investigational Compound: Compound 4c is a nanomolar-level EP1 antagonist. Standard of Care: Oxybutynin and Tolterodine are commonly prescribed anticholinergic drugs for overactive bladder.[14][15][16][17]
Table 3: In Vivo Efficacy in a Prostaglandin E2-Induced Bladder Contraction Model in Rats
| Compound | Dosing Regimen | Animal Model | Efficacy Endpoint | Result |
| Compound 4c | Not detailed in abstract, intraduodenal administration | Female Sprague-Dawley rats | Inhibition of 17-phenyltrinor prostaglandin E2-induced bladder contraction | Good pharmacological effect |
| Oxybutynin | Intravesical instillation | Female Sprague-Dawley rats | Desensitization of C fiber afferents | Temporarily desensitizes C fiber afferents, reducing bladder overactivity[18] |
| Tolterodine | Intravenous or intravesical administration | Female Sprague-Dawley rats | Suppression of C-fiber bladder afferent activity | Reduces overactive bladder symptoms by suppressing C-fiber afferent activity[6] |
Experimental Protocols
A2780 Human Ovarian Cancer Xenograft Model
-
Cell Line: A2780 human ovarian carcinoma cells.
-
Animals: Female athymic nude mice.
-
Tumor Implantation: A2780 cells are harvested from tissue culture and implanted subcutaneously into the flank of the mice.[19]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers.[19][20] The tumor volume is often calculated using the formula: (Length x Width²) / 2.[20]
-
Treatment Initiation: Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[20]
-
Drug Administration:
-
Efficacy Evaluation: Efficacy is assessed by measuring tumor growth inhibition or delay compared to a vehicle-treated control group.[6][7]
MC38 Syngeneic Colon Carcinoma Model
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animals: C57BL/6 mice.
-
Tumor Implantation: MC38 cells are implanted subcutaneously into the flank of the mice.[10]
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements.[10]
-
Treatment Initiation: Treatment is initiated when tumors are established.
-
Drug Administration:
-
Anti-PD-1 Antibody: Administered intraperitoneally.[23]
-
-
Efficacy Evaluation: Efficacy is determined by comparing tumor growth in treated versus control groups. Survival can also be an endpoint.[10]
Prostaglandin E2-Induced Bladder Overactivity Model in Rats
-
Animals: Female Sprague-Dawley rats.
-
Model Induction: Bladder overactivity is induced by intravesical instillation of prostaglandin E2 (PGE2).[24][25][26]
-
Measurement of Bladder Activity: Bladder contractions are measured via a catheter implanted in the bladder.
-
Drug Administration:
-
Efficacy Evaluation: Efficacy is determined by the reduction in the frequency and/or amplitude of PGE2-induced bladder contractions.
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK signaling pathway in cell cycle progression and the inhibitory action of BS-194.
Caption: The PI3K/AKT signaling pathway and the inhibitory effect of Compound 15u.
Caption: EP1 receptor signaling cascade leading to bladder muscle contraction and its antagonism by Compound 4c.
Caption: General experimental workflow for in vivo efficacy studies in xenograft models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo model development of cisplatin-resistant and -sensitive A2780 human ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging of Treatment Response to the Combination of Carboplatin and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 11. Immune Checkpoint Inhibition in Syngeneic Mouse Cancer Models by a Silicasome Nanocarrier Delivering a GSK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 13. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Tolterodine in the treatment of overactive bladder: analysis of the pooled phase II efficacy and safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. auajournals.org [auajournals.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
- 21. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 22. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Prostaglandin E2-induced bladder hyperactivity in normal, conscious rats: involvement of tachykinins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. OAB without an overactive bladder in the acute prostaglandin E2 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of intravesical prostaglandin E2 on bladder function are preserved in capsaicin-desensitized rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of Pyrazolo[1,5-a]pyridin-5-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This guide provides a comparative overview of the target validation of derivatives based on these scaffolds, with a focus on their inhibitory activity against key kinases. We present supporting experimental data, detailed methodologies for key validation experiments, and a comparison with alternative kinase inhibitors.
Quantitative Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds against their primary kinase targets, alongside well-established alternative inhibitors. This allows for a direct comparison of potency.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Alternative Inhibitor | Alternative's Target | Alternative's IC50 (nM) |
| Compound 5x | Pyrazolo[1,5-a]pyridine | PI3Kα | 0.9 | GDC-0941 | PI3Kα | 3 |
| CPL302415 | Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 | Idelalisib | PI3Kδ | 2.5 |
| Compound 9b | Pyrazolo[1,5-a]pyrimidine | EGFR | 8.4 | Gefitinib | EGFR | 2-37 |
| Compound 8 | Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | Larotrectinib | TrkA | 5-11 |
| Compound 9 | Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | Larotrectinib | TrkA | 5-11 |
| Compound 28 | Pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | <1 | Entrectinib | TrkA, TrkB, TrkC | 1-4 |
| Compound 6n | Pyrazolo[1,5-a]pyrimidine | CDK2/TRKA | 90/230 | Ribociclib/Larotrectinib | CDK2/TRKA | 10/5-11 |
Experimental Protocols for Target Validation
Validating the biological target of a small molecule inhibitor is a critical step in drug discovery. The following are detailed methodologies for key experiments commonly employed for this purpose.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Pyrazolo[1,5-a]pyridin-5-ol derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a microplate, add the purified kinase, the kinase-specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using a suitable detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.
Objective: To demonstrate direct binding of a test compound to its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Cell lysis buffer
-
Equipment for heat treatment (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the test compound or a vehicle control for a specific duration.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.
-
Lyse the cells to separate the soluble and aggregated protein fractions.
-
Separate the soluble proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the amount of soluble target protein at each temperature using a specific antibody (Western blotting).
-
A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
Western Blotting for Downstream Signaling
This technique is used to assess the effect of a kinase inhibitor on the phosphorylation status of its downstream substrates, providing evidence of target inhibition in a cellular signaling pathway.
Objective: To confirm that the test compound inhibits the activity of its target kinase within a cellular signaling pathway.
Materials:
-
Cultured cells
-
Test compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: one specific for the phosphorylated form of the downstream substrate and one for the total amount of the substrate.
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the test compound at various concentrations for a specific time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate.
-
Subsequently, probe the same membrane (after stripping) or a parallel membrane with a primary antibody for the total downstream substrate to ensure equal protein loading.
-
Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
A decrease in the phosphorylated form of the substrate in a dose-dependent manner upon treatment with the test compound indicates inhibition of the target kinase's activity.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the target validation of this compound derivatives.
Caption: A simplified PI3K/Akt signaling pathway, a common target for pyrazolo[1,5-a]pyridine derivatives.
Caption: Experimental workflow for the validation of a kinase inhibitor's biological target.
Caption: Logical relationship for comparing pyrazolo-scaffold inhibitors with alternative compounds.
A Comparative Guide to the Selectivity and Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While the specific compound Pyrazolo[1,5-a]pyridin-5-ol is not extensively characterized in publicly available literature, the broader class of Pyrazolo[1,5-a]pyrimidines has been the subject of intensive research, leading to the development of highly selective and, in some cases, multi-targeted kinase inhibitors. This guide provides a comparative analysis of the selectivity and cross-reactivity profiles of representative Pyrazolo[1,5-a]pyrimidine derivatives against a panel of kinases, benchmarked against established kinase inhibitors.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activities (IC50 in nM) of several Pyrazolo[1,5-a]pyrimidine-based compounds and comparator kinase inhibitors. Lower IC50 values indicate higher potency.
Table 1: Selectivity Profile of Trk-Targeting Pyrazolo[1,5-a]pyrimidine Derivatives and Comparator Drugs
| Compound/Drug | TrkA (IC50 nM) | TrkB (IC50 nM) | TrkC (IC50 nM) |
| Pyrazolo[1,5-a]pyrimidines | |||
| Compound 28[1] | 0.17 | 0.07 | 0.07 |
| Compound 22[2] | 3 | 14 | 1 |
| Compound 36[1][2] | 1.4 | 2.4 | 1.9 |
| Comparator Drugs | |||
| Larotrectinib[1][2] | 1.2 | 2.1 | 2.1 |
Table 2: Cross-Reactivity Profile of Diverse Pyrazolo[1,5-a]pyrimidine Derivatives and Broad-Spectrum Inhibitors
| Compound/Drug | CDK2 (IC50 µM) | TRKA (IC50 µM) | PI3Kδ (IC50 nM) | Pim-1 (IC50 nM) | Pim-2 (IC50 nM) |
| Pyrazolo[1,5-a]pyrimidines | |||||
| Compound 6t[3] | 0.09 | 0.45 | - | - | - |
| Compound 6s[3] | 0.45 | 0.23 | - | - | - |
| CPL302415 (Compound 6)[4][5] | - | - | 18 | - | - |
| Compound 50 (Pim inhibitor)[6] | - | - | - | 5 | 100 |
| Comparator Drugs | |||||
| Staurosporine[7][8][9][10] | Broad (nM range) | Broad (nM range) | Broad (nM range) | Broad (nM range) | Broad (nM range) |
| Dasatinib[11][12][13][14] | Broad (nM range) | Broad (nM range) | - | - | - |
Mandatory Visualization
Signaling Pathway
Caption: Figure 1: Simplified Trk Signaling Pathway
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine - Wikipedia [en.wikipedia.org]
- 10. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib (Sprycel) | GIST Support International [gistsupport.org]
- 14. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyrazolo[1,5-a]pyridin-5-ol Scaffolds Against Established Drugs: A Comparative Guide for Drug Development Professionals
Introduction
The Pyrazolo[1,5-a]pyridine scaffold and its related pyrazolopyrimidine analogues have emerged as a promising class of heterocyclic compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation.[1][2] These compounds have demonstrated potent activity as inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in diseases such as cancer and chronic inflammatory conditions.[2][3] This guide provides a comparative analysis of the performance of compounds based on the pyrazolo[1,5-a]pyridine core against established drugs in the therapeutic areas of cancer and inflammation. While specific experimental data for Pyrazolo[1,5-a]pyridin-5-ol is not extensively available in the public domain, this guide utilizes data from closely related and representative pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives to provide a valuable benchmark for researchers, scientists, and drug development professionals. The data presented herein is intended to support further investigation and optimization of this promising chemical scaffold.
Anti-Cancer Activity: A Comparison with Established Kinase Inhibitors and Cytotoxic Agents
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant potential as anti-cancer agents, primarily through the inhibition of protein kinases critical for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).[4][5] The following tables compare the in vitro efficacy of representative pyrazolo[1,5-a]pyrimidine compounds with established cancer drugs.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives vs. Established Drugs
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 6t | CDK2 | 0.09 | [4] |
| Ribociclib (Kisqali) | CDK2 | 0.07 | [4] |
| Pyrazolo[1,5-a]pyrimidine 6s | TRKA | 0.45 | [4] |
| Larotrectinib (Vitrakvi) | TRKA | 0.07 | [4] |
| Pyrazolo[1,5-a]pyrimidine 11b | Pim-1 | <0.005 | [6] |
| SGI-1776 | Pim-1 | 0.007 | [6] |
Table 2: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against HCT-116 Colon Cancer Cells
| Compound/Drug | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative | 0.17 - 1.15 | [7] |
| Pyrazolo[4,3-e]tetrazolo... Derivative | 0.16 - 0.33 | [1] |
| 5-Fluorouracil | ~2-5 |
Note: 5-Fluorouracil IC50 values can vary depending on the specific experimental conditions.
Anti-Inflammatory Activity: A Comparison with Established NSAIDs
The anti-inflammatory potential of pyrazolo-fused heterocyclic systems has also been investigated. Pyrazolo[1,5-a]quinazoline derivatives, structurally related to the pyrazolo[1,5-a]pyridine core, have demonstrated the ability to inhibit the NF-κB signaling pathway, a key mediator of inflammation.[8]
Table 3: Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives vs. Established NSAIDs
| Compound/Drug | Assay | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]quinazoline 13i | LPS-induced NF-κB activity in THP-1Blue cells | < 50 | [8] |
| Pyrazolo[1,5-a]quinazoline 16 | LPS-induced NF-κB activity in THP-1Blue cells | < 50 | [8] |
| Celecoxib (Celebrex) | COX-2 Inhibition | ~0.04 | |
| Aspirin | COX-1/COX-2 Inhibition | Varies |
Note: Direct comparison of IC50 values between different assays (NF-κB vs. COX inhibition) should be interpreted with caution as they measure different aspects of the inflammatory response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of product formed or ATP consumed is quantified, and the inhibition by the test compound is determined. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted test compound to the wells of a 384-well plate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and substrate in the kinase assay buffer.
-
Add the master mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.
In Vitro Anti-Inflammatory Assay (LPS-induced NF-κB Activity)
Objective: To evaluate the ability of a test compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Principle: This assay uses a reporter cell line (e.g., THP-1Blue™ monocytes) that expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. Upon stimulation with lipopolysaccharide (LPS), activated NF-κB drives the expression of SEAP, which can be quantified colorimetrically.
Materials:
-
THP-1Blue™ NF-κB reporter cell line
-
Cell culture medium
-
LPS from E. coli
-
Test compound
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the THP-1Blue™ cells in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours. Include an unstimulated control and a vehicle control.
-
SEAP Detection:
-
Collect the cell culture supernatant.
-
Add the supernatant to wells containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm.
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of kinase inhibition.
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridin-5-ol Derivatives: An Analysis of Reproducibility
For researchers and professionals in drug development, the reproducibility of synthetic methods is a critical factor in advancing lead compounds from discovery to clinical application. This guide provides a comparative analysis of synthetic routes to derivatives of Pyrazolo[1,5-a]pyridin-5-ol, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of studies directly comparing the reproducibility of methods for this specific molecule, this guide will focus on comparing distinct synthetic strategies for closely related analogues, providing insights into potential reproducibility based on reaction yields, conditions, and overall robustness.
The two primary methods detailed are a multi-step synthesis involving cyclization and subsequent deprotection, and a one-pot cross-dehydrogenative coupling (CDC) reaction.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for two distinct synthetic approaches to produce Pyrazolo[1,5-a]pyridine derivatives.
| Parameter | Method 1: Multi-step Synthesis | Method 2: Cross-Dehydrogenative Coupling |
| Target Compound | 6-Bromo-pyrazolo[1,5-a]pyridin-4-ol | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester |
| Overall Yield | Not explicitly stated, multi-step process | 84%[1] |
| Key Reaction Type | Cyclization, Hydrolysis, Decarboxylation, O-demethylation | Cross-dehydrogenative Coupling |
| Starting Materials | 6-Bromo-4-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 1-amino-2-imino-pyridines, 1,3-dicarbonyl compounds |
| Reagents | 48% HBr | Acetic acid, O₂ |
| Solvent | Not specified (likely HBr solution) | Ethanol |
| Temperature | Reflux | 130 °C[1] |
| Reaction Time | Not specified | 18 h[1] |
| Purification | Not specified | Recrystallization from EtOH |
Experimental Protocols
Method 1: Multi-step Synthesis of 6-Bromo-pyrazolo[1,5-a]pyridin-4-ol
This method involves a one-pot reaction that combines hydrolysis, decarboxylation, and O-demethylation of a pre-synthesized substituted pyrazolo[1,5-a]pyridine.
Procedure: 6-Bromo-4-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is subjected to reflux in 48% hydrobromic acid. This single step facilitates the hydrolysis of the ester, decarboxylation, and the demethylation of the methoxy group to yield the final product, 6-bromo-pyrazolo[1,5-a]pyridin-4-ol.
Method 2: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling
This approach offers a more direct, one-pot synthesis of highly substituted pyrazolo[1,5-a]pyridines from readily available starting materials.
General Procedure: A solution of 1-amino-2-imino-pyridines (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6 equivalents) is prepared. The reaction mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm). Following the reaction, the product is purified by recrystallization from ethanol. This method has been used to synthesize 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester in an 84% yield.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Multi-step synthesis of a Pyrazolo[1,5-a]pyridin-4-ol derivative.
Caption: One-pot cross-dehydrogenative coupling for Pyrazolo[1,5-a]pyridine synthesis.
Discussion on Reproducibility
While direct comparative studies on the reproducibility of these specific syntheses are not available, several factors can be considered:
-
Method 1 (Multi-step Synthesis): The primary advantage of this route is the potentially high-yielding final step from a well-defined precursor. However, the overall reproducibility will depend on the efficiency and consistency of the synthesis of the starting material, 6-bromo-4-methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester. The use of a strong acid at high temperatures might also lead to side products, potentially affecting the ease of purification and final yield consistency.
-
Method 2 (Cross-dehydrogenative Coupling): This one-pot method is attractive due to its atom economy and the use of readily available starting materials. The reported high yield (84%) for a specific derivative is promising.[1] However, the reproducibility of CDC reactions can sometimes be sensitive to factors such as the purity of starting materials and the precise control of the oxygen atmosphere. The relatively high temperature and long reaction time could also be sources of variability. The robustness of this method would need to be evaluated across a range of substrates to fully assess its reproducibility.
References
Unlocking the Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide to their Biological Effects as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These compounds have garnered considerable attention for their potent inhibitory effects on various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases such as cancer. This guide provides a comparative analysis of peer-reviewed studies on the biological effects of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their role as kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Inhibition
Recent research has highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of several protein kinases, including Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs). These kinases are key components of signaling pathways that control cell growth, proliferation, and survival, making them attractive targets for therapeutic intervention, particularly in oncology.
One notable area of investigation is the development of dual PI3Kγ/δ inhibitors.[1][2] Dual inhibition of these isoforms is a promising strategy in cancer immunotherapy as it can modulate the tumor microenvironment by targeting regulatory T cells and myeloid cells.[2] Another significant focus has been on the discovery of selective PI3Kδ inhibitors for the treatment of B-cell malignancies, where PI3Kδ plays a critical role in B-cell development and activation.[1][3] Furthermore, pyrazolo[1,5-a]pyridines have been identified as selective inhibitors of the p110α isoform of PI3 kinase.[4]
Beyond PI3Ks, derivatives of the pyrazolo[1,5-a]pyrimidine nucleus have been developed as inhibitors of CDK9, a key regulator of transcription.[5] Inhibition of CDK9 can lead to the depletion of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.[5] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further demonstrated by its application in developing inhibitors for Tropomyosin receptor kinases (Trks) and as anti-tuberculosis agents.[6][7]
The following table summarizes the quantitative data on the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives against various kinase targets.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay Potency (EC50/IC50) | Investigated Disease Area | Reference |
| 4 | PI3Kγ | 64 nM (THP-1 cells) | Not Reported | B-cell malignancies | [1] |
| 6 | PI3Kδ | nanomolar potency | Not Reported | B-cell malignancies | [1] |
| 20e (IHMT-PI3K-315) | PI3Kγ | 4.0 nM | 0.028 µM (pAKT S473 in BMDM) | Cancer Immunotherapy | [2] |
| PI3Kδ | 9.1 nM | 0.013 µM (pAKT S473 in cellular assays) | [2] | ||
| 5x | p110α (PI3Kα) | 0.9 nM | Inhibits pAkt/PKB | Cancer | [4] |
| CPL302253 (54) | PI3Kδ | 2.8 nM | Not Reported | Asthma, COPD | [3] |
| 18b | CDK9 | Potent (exact value not specified) | Not Reported | Cancer | [5] |
| 8 | TrkA | 1.7 nM | Not Reported | Cancer | [7] |
| 9 | TrkA | 1.7 nM | Not Reported | Cancer | [7] |
| 42 | TrkA | 87 nM | 0.82 µM (KM12 cells) | Cancer | [7] |
| ALK2 | 105 nM | [7] | |||
| Dinaciclib (SCH 727965) | CDKs | Not specified in abstract | Efficacy in A2780 xenograft model | Cancer | [8] |
Signaling Pathways and Experimental Workflows
The inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives on kinases directly impacts cellular signaling pathways. For instance, inhibition of PI3Ks blocks the phosphorylation of downstream targets like Akt (also known as PKB), which is a central node in pathways regulating cell survival and proliferation.
The general workflow for identifying and characterizing novel kinase inhibitors from the pyrazolo[1,5-a]pyrimidine class typically involves several key stages, from initial design and synthesis to in vivo efficacy studies.
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and reproducing the presented data. Below are detailed protocols for key experiments.
To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against different PI3K isoforms, enzymatic assays are performed. A typical protocol is as follows:
-
Reagents and Materials : Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Assay Procedure :
-
The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, DTT, and a lipid substrate (e.g., PIP2).
-
The synthesized compounds are serially diluted in DMSO and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay system, which measures luminescence.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
-
The cellular activity of the inhibitors is often assessed by measuring the phosphorylation of downstream targets like Akt.
-
Cell Culture : A relevant cell line (e.g., THP-1 for PI3Kγ/δ, or a tumor cell line like HCT-116) is cultured under standard conditions.
-
Compound Treatment : Cells are treated with varying concentrations of the test compound for a specific duration.
-
Cell Lysis : After treatment, cells are lysed to extract proteins.
-
Western Blotting :
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (pAkt, e.g., at Ser473) and total Akt.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using a chemiluminescence detection system.
-
The band intensities are quantified to determine the reduction in pAkt levels relative to total Akt.
-
To evaluate the anti-cancer efficacy of the compounds in a living organism, xenograft models are commonly used.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells (e.g., Pfeiffer or HCT-116) are subcutaneously injected into the flank of the mice.
-
Compound Administration : Once the tumors reach a certain volume, the mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation : Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis : The anti-tumor activity is expressed as tumor growth inhibition (TGI).
The presented data and methodologies from various peer-reviewed studies collectively underscore the significant potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of targeted therapies. The structural versatility of this core allows for fine-tuning of potency and selectivity against various kinase targets, paving the way for novel treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. html.rhhz.net [html.rhhz.net]
Safety Operating Guide
Proper Disposal of Pyrazolo[1,5-a]pyridin-5-ol: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Pyrazolo[1,5-a]pyridin-5-ol, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[1] |
II. Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to soak up the spill.[1]
-
Collect: Carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[2][3][4] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3][4] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[1][3] Do NOT induce vomiting. Seek immediate medical attention.
III. Disposal Workflow
Proper disposal of this compound is a multi-step process that requires careful planning and execution.
IV. Detailed Disposal Protocol
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Segregate solid waste from liquid waste.
2. Containerization:
-
Use a compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
The container should be clean and dry before adding any waste.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number (if available)
-
Accumulation Start Date
-
Hazard identification (e.g., "Irritant")
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
5. Professional Disposal:
-
Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste management company.[1][2][3][4]
-
Crucially, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [2]
V. Logical Decision Pathway for Disposal
The following diagram outlines the decision-making process for handling this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
